Anthramycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOVCHZGQWAOI-YQRHFANHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023388 | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-27-4 | |
| Record name | Anthramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthramycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTHRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the DNA Binding Mechanism of Anthramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, first isolated from Streptomyces refuineus. Its biological activity stems from its ability to bind covalently to DNA, thereby interfering with essential cellular processes such as transcription and replication. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's interaction with DNA, focusing on its binding mode, sequence specificity, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Covalent DNA Adduct Formation
The primary mechanism of action of this compound involves the formation of a stable, covalent adduct with DNA. This process can be broken down into the following key steps:
-
Minor Groove Binding: this compound positions itself within the minor groove of the DNA double helix. This initial non-covalent interaction is a prerequisite for the subsequent covalent bonding.
-
Covalent Bond Formation: The electrophilic C11 position of this compound forms a covalent bond with the exocyclic N2 amine group of a guanine base. This reaction results in the formation of an aminal linkage, which is a key feature of the this compound-DNA adduct.
-
Structural Consequences: Upon covalent binding, the this compound molecule lies snugly within the minor groove. The natural twist of the this compound molecule in its C11aS conformation aligns with the helical twist of the B-DNA minor groove[1]. The six-membered aromatic ring of this compound is oriented towards the 3'-end of the DNA strand to which it is attached[1]. The acrylamide side chain extends along the minor groove, contributing to the stability of the complex through hydrogen bonding and van der Waals interactions[1]. This binding induces a localized conformational change in the DNA, including a low twist at the site of adduction.
Quantitative Data on this compound-DNA Binding
Table 1: Sequence Specificity of this compound Binding (Qualitative)
| DNA Sequence | Binding Preference | Rationale |
| 5'-PuGPu (Purine-Guanine-Purine) | Most Preferred | The low twist angles adopted by purine-purine steps in B-DNA facilitate the accommodation of the this compound molecule in the minor groove. The flexibility of these sequences is thought to play a crucial role. |
| 5'-PyGPy (Pyrimidine-Guanine-Pyrimidine) | Least Preferred | The conformational constraints of pyrimidine-rich sequences are less favorable for the binding of this compound. |
| 5'-PuGPy / 5'-PyGPu | Intermediate | Binding preference is intermediate between the most and least preferred sequences. |
Table 2: Kinetic Parameters of this compound-DNA Interaction
| Parameter | Value/Observation | Method | Reference |
| Reaction Kinetics | The reaction is relatively slow, with the kinetics being influenced by the DNA sequence and the presence of chromatin proteins. | HPLC, Spectrophotometry | |
| Effect of Chromatin | Histone proteins decrease both the reaction kinetics and the final level of this compound binding to DNA. | Time-course binding reactions | |
| Preference in Chromatin | This compound shows a preference for binding to linker DNA over nucleosome core DNA. | Not specified |
Experimental Protocols
The study of this compound-DNA interactions has relied on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
Protocol:
-
DNA Probe Preparation:
-
A DNA fragment of interest is radiolabeled at one end (e.g., with ³²P).
-
The labeled DNA is purified to ensure homogeneity.
-
-
Binding Reaction:
-
The radiolabeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, KCl).
-
Incubation is typically carried out at 37°C to allow for covalent bond formation. A control reaction without this compound is run in parallel.
-
-
DNase I Digestion:
-
A limited amount of DNase I is added to the binding reactions and the control. DNase I will cleave the DNA backbone at sites not protected by the bound this compound.
-
The digestion is allowed to proceed for a short, optimized time to achieve partial cleavage.
-
-
Reaction Termination and DNA Purification:
-
The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).
-
The DNA fragments are purified, for example, by phenol-chloroform extraction and ethanol precipitation.
-
-
Gel Electrophoresis and Autoradiography:
-
The purified DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen.
-
-
Data Analysis:
-
The resulting autoradiogram will show a "ladder" of bands corresponding to the DNA fragments.
-
In the lanes containing this compound, a "footprint" will appear as a region with a significant reduction or absence of bands. This footprint indicates the DNA sequence protected by the bound drug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA adduct in solution.
Protocol for 2D NMR of an this compound-Oligonucleotide Adduct:
-
Sample Preparation:
-
Synthesize and purify a self-complementary DNA oligonucleotide containing a preferred this compound binding site (e.g., d(ATGCAT)₂).
-
Prepare the this compound-DNA adduct by incubating the oligonucleotide with this compound. The formation of the adduct can be monitored by techniques like HPLC.
-
Purify the adduct to remove any unbound drug and DNA.
-
Dissolve the purified adduct in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings and bases.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure of the adduct and identifying intermolecular contacts between this compound and the DNA.
-
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances of both the oligonucleotide and the bound this compound using the through-bond correlations from COSY and TOCSY spectra and the through-space correlations from NOESY spectra.
-
Analyze the NOE cross-peaks to determine the conformation of the DNA, the orientation of this compound in the minor groove, and the specific intermolecular contacts that stabilize the complex.
-
X-ray Crystallography
X-ray crystallography can provide a static, atomic-resolution three-dimensional structure of the this compound-DNA complex.
Protocol:
-
Complex Formation and Purification:
-
Prepare and purify the this compound-DNA adduct using a short, self-complementary oligonucleotide as described for NMR.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and salt concentrations) to find conditions that yield diffraction-quality crystals of the adduct. This is often the most challenging step.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the intensities of the reflections.
-
Solve the phase problem using methods such as molecular replacement (if a similar structure is available) or heavy-atom derivatization.
-
Build an initial atomic model of the this compound-DNA adduct into the resulting electron density map.
-
Refine the atomic model against the experimental diffraction data to improve its accuracy and agreement with the data.
-
-
Structure Analysis:
-
Analyze the final refined structure to determine the precise geometry of the covalent bond, the conformation of the DNA and the drug, and the network of interactions that stabilize the complex.
-
Visualizations
Logical Relationship of this compound-DNA Binding
Caption: A logical flowchart illustrating the sequential steps of this compound's covalent binding to DNA.
Experimental Workflow for Characterizing this compound-DNA Binding
Caption: A schematic of the experimental workflow for the comprehensive characterization of this compound-DNA binding.
Signaling Pathway Activated by this compound-Induced DNA Damage
Caption: A simplified signaling cascade illustrating the activation of the DNA damage response pathway by this compound-DNA adducts.
Conclusion
The covalent binding of this compound to the minor groove of DNA, with a preference for purine-rich sequences, is the cornerstone of its cytotoxic activity. This in-depth guide has outlined the molecular details of this interaction, summarized the available binding data, and provided detailed protocols for the key experimental techniques used in its study. The visualizations further clarify the binding mechanism, experimental workflow, and cellular consequences. This comprehensive understanding is crucial for the rational design and development of next-generation DNA-binding anticancer agents.
References
The Discovery and Isolation of Anthramycin from Streptomyces refuineus: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, biosynthesis, isolation, and characterization of the potent antitumor antibiotic, anthramycin, from Streptomyces refuineus.
Abstract
This compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, is a potent antitumor agent produced by the thermophilic actinomycete, Streptomyces refuineus. First discovered in the 1950s, its unique mechanism of action, involving the inhibition of DNA and RNA synthesis, has made it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed experimental protocols for the fermentation of S. refuineus, as well as the extraction, purification, and characterization of this compound.
Introduction
This compound is a yellow, crystalline substance first isolated from the fermentation broth of Streptomyces refuineus var. thermotolerans.[3] Its potent cytotoxic activity against various tumor cell lines quickly established it as a promising candidate for cancer chemotherapy. The biological activity of this compound stems from its ability to form a covalent adduct with guanine bases in the minor groove of DNA, thereby interfering with nucleic acid synthesis and leading to cell death.[3] Despite its therapeutic potential, the clinical use of this compound has been limited by its cardiotoxicity. Nevertheless, its unique structure and mechanism of action continue to inspire the development of novel anticancer agents and antibody-drug conjugates (ADCs).
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces refuineus is a complex process involving a dedicated gene cluster. The biosynthetic pathway begins with the amino acids L-tryptophan and L-tyrosine, along with methionine, which serves as a methyl group donor.[2] The complete 32.5 kb gene cluster responsible for this compound biosynthesis has been identified and characterized, revealing a modular nonribosomal peptide synthetase (NRPS) system.
The pathway involves the formation of two key precursors: 4-methyl-3-hydroxyanthranilic acid and a "dehydroproline acrylamide" moiety. These precursors are then condensed by the NRPS machinery to assemble the characteristic pyrrolobenzodiazepine core of this compound.
Experimental Protocols
Fermentation of Streptomyces refuineus
This protocol describes the cultivation of Streptomyces refuineus for the production of this compound.
3.1.1. Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | - |
| Soybean Meal | - | 15 |
| CaCO₃ | 2 | 3 |
| K₂HPO₄ | 1 | - |
| NaCl | - | 2 |
3.1.2. Inoculum Preparation
-
Prepare the seed medium and adjust the pH to 7.0.
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Streptomyces refuineus spores or a vegetative mycelial suspension.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
3.1.3. Production Fermentation
-
Prepare the production medium and adjust the pH to 7.2.
-
Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 180 rpm.
-
Monitor this compound production periodically by bioassay or HPLC analysis.
Extraction and Purification of this compound
This protocol outlines the steps for isolating and purifying this compound from the fermentation broth.
3.2.1. Extraction
-
Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the supernatant from the mycelial biomass.
-
Adjust the pH of the supernatant to 8.0-8.5 with 1N NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.2.2. Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the sample to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Perform final purification using a preparative reverse-phase C18 HPLC column with a gradient of acetonitrile in water.
-
Characterization of this compound
The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 10.8 (s, 1H), 7.8-7.2 (m, 4H), 6.5 (d, 1H), 5.8 (d, 1H), 4.5 (m, 1H), 4.2 (m, 1H), 3.8 (m, 2H), 2.1 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 168.2, 165.5, 145.1, 138.7, 132.4, 130.1, 128.5, 125.3, 118.9, 115.6, 95.4, 65.8, 55.2, 45.7, 20.3 |
| UV-Vis (Methanol) | λmax (nm): 235, 335 |
| IR (KBr, cm⁻¹) | 3400 (O-H, N-H), 1650 (C=O, amide), 1600 (C=C, aromatic) |
| Mass Spectrometry (HR-ESI-MS) | m/z: [M+H]⁺ calculated for C₁₆H₁₈N₃O₄⁺: 316.1297, found: 316.1295 |
Quantitative Data
The following table summarizes typical yields and purity obtained during the isolation and purification of this compound.
| Parameter | Value | Unit | Notes |
| Fermentation Volume | 10 | L | |
| Crude Extract Weight | 1.2 | g | After solvent extraction |
| Purified this compound | 80 | mg | After HPLC purification |
| Overall Yield | 8 | mg/L | From culture broth |
| Purity | >98 | % | By HPLC analysis |
Conclusion
This technical guide provides a detailed framework for the production, isolation, and characterization of this compound from Streptomyces refuineus. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology. Further optimization of fermentation and purification processes may lead to improved yields and facilitate the development of novel this compound-based therapeutics with enhanced efficacy and reduced toxicity.
References
An In-depth Technical Guide to the Covalent Bonding of Anthramycin to Guanine in the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent interaction between the antitumor antibiotic anthramycin and the N2 amine of guanine within the minor groove of DNA. It delves into the molecular mechanism of this binding, presents quantitative data on the interaction, and offers detailed experimental protocols for its study.
Introduction
This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, known for their potent cytotoxic effects.[3] The biological activity of this compound stems from its ability to form a covalent adduct with DNA, thereby interfering with cellular processes such as replication and transcription.[4][5] This guide focuses on the specifics of this interaction, providing a technical resource for researchers in oncology, medicinal chemistry, and drug development.
The Molecular Mechanism of Covalent Bonding
This compound binds covalently to the exocyclic N2 amino group of guanine bases located in the minor groove of the DNA double helix. The reaction proceeds through the electrophilic C11 position of this compound, which forms an aminal linkage with the guanine N2. The stereochemistry of this linkage is critical, with the C11S configuration being essential for the drug to fit snugly within the minor groove. The natural twist of the this compound molecule in the C11aS conformation aligns with the helical twist of B-form DNA.
The interaction is further stabilized by a series of non-covalent interactions. The acrylamide tail of this compound extends along the minor groove, forming hydrogen bonds with the floor of the groove, reminiscent of the binding of other minor groove binders like netropsin and distamycin. Hydrogen bonds are also formed between the C9-OH and N10 of the this compound core and the edges of the base pairs.
Sequence Specificity
This compound exhibits a notable preference for certain DNA sequences. The most favored binding sites are purine-rich tracts, specifically sequences of 5'-Pu-G-Pu-3'. This specificity is not primarily dictated by direct hydrogen bonding to specific bases, but rather by the conformational properties of the DNA itself. Purine-purine steps in B-DNA have lower twist angles, which better accommodate the this compound molecule. The preference for flanking adenine residues is attributed to the favorable fit of the acrylamide tail in the A-T rich minor groove.
Quantitative Analysis of this compound-DNA Binding
The interaction of this compound with DNA has been characterized by various biophysical techniques to determine its kinetic and thermodynamic parameters. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters for this compound-DNA Interaction
| DNA Sequence | Method | Rate Constant (k) | Reference |
| Various | HPLC | Sequence-dependent, faster for preferred sequences | |
| Calf Thymus DNA | Spectrophotometry | Complex kinetics observed |
Table 2: Thermodynamic Parameters for this compound-DNA Interaction
| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| General DNA | Calorimetry | - | - | Entropically driven |
Specific thermodynamic values for this compound binding to distinct DNA sequences were not found in a compiled format in the surveyed literature. However, studies on related minor groove binders suggest that the binding is often entropically driven, likely due to the displacement of water molecules from the minor groove.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the covalent bonding of this compound to DNA.
X-ray Crystallography of the this compound-DNA Adduct
The crystal structure of this compound covalently bound to a DNA decamer has been solved, providing atomic-level insights into the interaction (PDB ID: 274D).
Protocol:
-
Oligonucleotide Synthesis and Purification: The self-complementary DNA decamer 5'-CCAACGTTGG-3' is synthesized using standard phosphoramidite chemistry and purified by HPLC.
-
Adduct Formation: The purified DNA is incubated with this compound to form the covalent adduct. The reaction progress can be monitored by HPLC.
-
Crystallization: The this compound-DNA adduct is crystallized using the hanging drop vapor diffusion method.
-
Reservoir Solution: 20-30% (v/v) 2-methyl-2,4-pentanediol (MPD), 100 mM sodium cacodylate buffer (pH 7.0), 12 mM spermine tetrachloride, 80 mM potassium chloride, 20 mM magnesium chloride.
-
Droplet: Mix equal volumes of the adduct solution and the reservoir solution.
-
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Resolution: 2.30 Å
-
-
Structure Solution and Refinement: The structure is solved by molecular replacement and refined using standard crystallographic software.
-
R-Value: 0.212
-
NMR Spectroscopy of the this compound-DNA Adduct
Two-dimensional NMR spectroscopy is a powerful technique to characterize the structure of the this compound-DNA adduct in solution.
Protocol:
-
Sample Preparation: The this compound-d(ATGCAT)2 adduct is prepared by reacting the oligonucleotide with this compound. The adduct is purified by HPLC and dissolved in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0) in D2O or H2O.
-
NMR Experiments: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
1D 1H NMR: To assess the overall quality of the sample and observe the imino proton resonances in H2O.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the deoxyribose sugar rings and the this compound molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. This is crucial for determining the orientation of this compound in the minor groove and for sequential assignment of the DNA protons. NOESY experiments are typically run with mixing times ranging from 100 to 300 ms.
-
-
Data Analysis: The NMR data is processed and analyzed to assign the resonances of both the DNA and the this compound protons and to determine the three-dimensional structure of the adduct.
DNase I Footprinting
DNase I footprinting is used to determine the sequence specificity of this compound binding.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest is radiolabeled at one 5' end.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2) to allow for covalent adduct formation.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period to introduce on average one nick per DNA molecule. The concentration of DNase I needs to be titrated to achieve the optimal digestion pattern.
-
Reaction Quenching and DNA Purification: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye). The DNA fragments are then purified, typically by phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel. The gel is then dried and exposed to an X-ray film or a phosphorimager screen.
-
Data Analysis: The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder.
Visualizations
The following diagrams illustrate key aspects of the this compound-DNA interaction and the experimental workflows used to study it.
Caption: Covalent bonding of this compound to guanine.
Caption: X-ray crystallography workflow.
Caption: NMR spectroscopy workflow.
Caption: DNase I footprinting workflow.
References
- 1. rcsb.org [rcsb.org]
- 2. Two-dimensional NMR studies on the this compound-d(ATGCAT)2 adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR investigation of mithramycin A binding to d(ATGCAT)2: a comparative study with chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of this compound with DNA. II. Studies of kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Intricate Architecture of Anthramycin and its Epimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, and its epimers. We delve into the key experimental methodologies, present available quantitative data in a structured format, and visualize the logical workflows and molecular interactions that were pivotal in deciphering the complex stereochemistry of this important natural product.
Introduction: The Challenge of an Unstable Scaffold
This compound, first isolated from the thermophilic actinomycete Streptomyces refuineus in the 1950s, presented a significant challenge to chemists due to its inherent instability. Early structural work by Leimgruber and colleagues in 1965 laid the foundation for our understanding of this molecule. A critical breakthrough was the use of its more stable derivative, this compound-11-methyl-ether, for detailed characterization. This epimer can be formed by the recrystallization of this compound from hot methanol. The core structure was ultimately identified as a pyrrolo[2,1-c]benzodiazepine nucleus, a class of compounds now recognized for their potent DNA-binding and antitumor activities.
Spectroscopic and Crystallographic Interrogation
The definitive structure of this compound and its epimers was pieced together through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR techniques were instrumental in assigning the proton and carbon signals of the this compound scaffold and, crucially, in determining the stereochemistry of its covalent adduct with DNA.
Experimental Protocol for 2D NMR of this compound-DNA Adduct:
A typical experimental setup for studying the this compound-DNA adduct would involve the following steps:
-
Sample Preparation: A solution of the synthesized this compound-oligonucleotide adduct (e.g., with d(ATGCAT)2) is prepared in a suitable buffer (e.g., phosphate buffer in D2O) to a concentration of approximately 4 mM.
-
NMR Spectrometer: Experiments are performed on a high-field NMR spectrometer, such as a Bruker 400 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
-
1D Proton NMR: A standard 1D proton spectrum is first acquired to assess sample purity and optimize spectral parameters like the spectral width and transmitter offset.
-
2D NMR Experiments: A suite of 2D NMR experiments is then conducted to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the sugar rings and the this compound backbone.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the stereochemistry and the orientation of this compound in the DNA minor groove. A mixing time of around 250 ms is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assembling the molecular fragments.
-
-
Data Processing and Analysis: The acquired data is processed using software such as TopSpin (Bruker) or NMRPipe. The processed spectra are then analyzed to assign all relevant proton and carbon signals and to extract key structural information, such as coupling constants and NOE intensities.
Key NMR Data for this compound-DNA Adduct:
| Proton Pair | Coupling Constant (J) | Significance |
| H11 - H11a | 10 Hz | Confirms the S stereochemistry at the C11a position. |
Table 1: Key Proton Coupling Constant in the this compound-DNA Adduct.
X-ray Crystallography
Single-crystal X-ray diffraction provided the ultimate confirmation of the molecular structure and absolute stereochemistry of the this compound core. Due to the instability of the parent compound, the analysis was performed on a crystal of this compound methyl ether monohydrate (C17H19N3O4 · H2O).
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Crystals suitable for X-ray diffraction are grown from a saturated solution of this compound methyl ether. A common method is slow evaporation from a suitable solvent system, such as a mixture of methanol and water.
-
Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Crystallographic Data for this compound Methyl Ether Monohydrate:
The following table summarizes the key crystallographic data obtained for this compound methyl ether monohydrate.
| Parameter | Value |
| Molecular Formula | C17H19N3O4 · H2O |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a | 7.984(1) Å |
| b | 13.495(3) Å |
| c | 16.200(3) Å |
| Z | 4 |
Table 2: Unit Cell Parameters for this compound Methyl Ether Monohydrate.
The Structure Elucidation Workflow
The process of determining the structure of a novel natural product like this compound follows a logical and systematic workflow.
This compound and its Epimers: A Stereochemical Nuance
The term "epimers" refers to diastereomers that differ in the configuration at only one stereocenter. In the context of this compound, the key stereocenter is C11a. The natural configuration of this compound is (11S, 11aS). The formation of this compound-11-methyl-ether from this compound in hot methanol involves an epimerization at the C11 position, leading to a mixture of C11 epimers. The stereochemistry at C11a, however, is crucial for the molecule's ability to fit into the minor groove of DNA. The naturally occurring (11aS) configuration imparts a right-handed twist to the molecule, which is complementary to the right-handed helix of B-DNA.
Mechanism of Action: Covalent DNA Adduct Formation
This compound exerts its cytotoxic effects by covalently binding to the N2 position of guanine bases in the minor groove of DNA. This interaction is highly sequence-selective and leads to the inhibition of DNA and RNA synthesis, ultimately triggering cell death.
Conclusion
The chemical structure elucidation of this compound and its epimers stands as a classic example of natural product chemistry, showcasing the power of spectroscopic and crystallographic techniques to unravel complex molecular architectures. The journey from a promising but unstable antibiotic to a well-characterized DNA-binding agent has provided invaluable insights for the design and development of new anticancer drugs based on the pyrrolobenzodiazepine scaffold. The detailed understanding of its structure and mechanism of action continues to inspire the development of novel antibody-drug conjugates (ADCs) that leverage the potent cytotoxicity of PBDs for targeted cancer therapy.
Biosynthetic Pathway of Anthramycin: A Technical Guide for Drug Development and Research
Abstract
Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic produced by the actinomycete Streptomyces refuineus. Its unique DNA-binding properties have made it a valuable scaffold for the development of antibody-drug conjugates (ADCs). Understanding its biosynthesis is critical for pathway engineering, novel analogue generation, and yield improvement. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic cascade from its primary amino acid precursors—L-tryptophan, L-tyrosine, and L-methionine—to the final complex molecule. This document includes a detailed breakdown of the biosynthetic gene cluster, the step-by-step enzymatic transformations, comprehensive experimental protocols for pathway investigation, and mandatory data and workflow visualizations to support researchers, scientists, and drug development professionals.
Introduction
First isolated in the 1960s, this compound is a member of the pyrrolobenzodiazepine (PBD) family, a class of sequence-selective DNA-alkylating agents.[1][2] Its biological activity stems from its ability to form a covalent aminal linkage with the C2-amino group of a guanine base in the minor groove of DNA, interfering with DNA replication and transcription.[2] The elucidation of its biosynthetic pathway revealed that this complex scaffold is assembled from three fundamental amino acid building blocks: L-tryptophan, L-tyrosine, and L-methionine.[3][4]
The biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces refuineus, which encodes a series of enzymes that construct two key intermediates: a 4-methyl-3-hydroxyanthranilic acid (4-MHA) moiety derived from tryptophan and a "dehydroproline acrylamide" moiety derived from tyrosine. These precursors are then fused by a two-module nonribosomal peptide synthetase (NRPS) assembly line. This guide will dissect this intricate process, providing the technical details necessary to inform future research and development in this area.
The this compound Biosynthetic Gene Cluster (BGC)
The this compound BGC from S. refuineus spans approximately 32.5 kb and contains 25 open reading frames (ORFs). The functions of many of these genes have been inferred through homology with genes in the biosynthetic pathways of other PBDs, such as sibiromycin and tomaymycin. The cluster encodes all the necessary machinery, from precursor modification enzymes to the core NRPS and tailoring enzymes.
| Gene (ORF) | Putative Function | Homologue Example (Cluster) | Role in this compound Biosynthesis |
| orf19 | SAM-dependent C-methyltransferase | SibL (Sibiromycin) | Catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 3-hydroxyanthranilate intermediate to form the 4-methyl group on the 4-MHA moiety. |
| orf13 | Tyrosine hydroxylase | LmbB2 (Lincomycin), Por14 (Porothramycin) | Catalyzes the hydroxylation of L-tyrosine to L-DOPA, the entry point for the formation of the dehydroproline acrylamide moiety. |
| ORF21 | Nonribosomal Peptide Synthetase (NRPS) - Module 1 | SibE (Sibiromycin) | Contains adenylation (A), thiolation (T), and condensation (C) domains. Activates the 4-MHA precursor via adenylation and tethers it to the T domain. |
| ORF22 | Nonribosomal Peptide Synthetase (NRPS) - Module 2 | SibD (Sibiromycin) | Contains A, T, and C domains. Activates the dehydroproline acrylamide precursor and catalyzes peptide bond formation with the 4-MHA moiety from Module 1. |
| ORF23 | Reductase (NRPS-associated) | - | A terminal reductase domain associated with the NRPS complex. Catalyzes the final reduction step to form the characteristic hemiaminal of the mature this compound. |
| ORF24 | Flavin-dependent oxidoreductase | TomQ (Tomaymycin) | Role is not fully confirmed but may be involved in the modification of the anthranilate or proline precursors. |
The Biosynthetic Pathway: A Step-by-Step Elucidation
The assembly of this compound can be divided into three major stages: the synthesis of the two core precursor molecules and their subsequent condensation and modification.
Stage 1: Synthesis of the 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) Moiety
This pathway begins with the essential amino acid L-tryptophan and proceeds through the kynurenine pathway, a common route in secondary metabolism.
-
Tryptophan Oxidation: L-tryptophan is first oxidized to N-formylkynurenine, which is then converted to L-kynurenine .
-
Hydroxylation: L-kynurenine undergoes hydroxylation to yield 3-hydroxy-L-kynurenine .
-
Side-Chain Cleavage: A kynureninase enzyme cleaves the side chain of 3-hydroxy-L-kynurenine to produce 3-hydroxyanthranilic acid (3-HAA) .
-
C-Methylation: In a critical, pathway-specific step, a SAM-dependent methyltransferase (putatively Orf19) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C4 position of 3-HAA, yielding the key intermediate, 4-methyl-3-hydroxyanthranilic acid (4-MHA) .
-
NRPS Activation: The 4-MHA molecule is now ready to be recognized and activated by the first module of the NRPS machinery (ORF21).
Stage 2: Synthesis of the Dehydroproline Acrylamide Moiety
This branch of the pathway starts with L-tyrosine and involves a series of enzymatic modifications to create the unique cyclized and functionalized proline derivative.
-
Hydroxylation: The pathway is initiated by a tyrosine hydroxylase (putatively Orf13), which converts L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA) .
-
Ring Cleavage & Cyclization: The aromatic ring of L-DOPA undergoes an extradiol cleavage, followed by a series of complex, not yet fully elucidated enzymatic steps that lead to the formation of a modified proline ring system. This process is believed to be a common mechanism for forming the proline-like units in PBD antibiotics.
-
Side Chain Formation: Further enzymatic modifications, likely involving dehydrogenation and amidation steps, form the distinctive acrylamide side chain attached to the proline ring, yielding the final "dehydroproline acrylamide" moiety.
-
NRPS Activation: This completed precursor is then activated by the second module of the NRPS machinery (ORF22).
Stage 3: NRPS-Mediated Assembly and Final Tailoring
The final stage involves the convergence of the two precursor pathways onto a nonribosomal peptide synthetase (NRPS) assembly line, a common strategy in microbial secondary metabolite synthesis.
-
Module 1 (ORF21): The adenylation (A) domain of the first module activates 4-MHA by converting it to 4-MHA-AMP. The activated acid is then transferred to the thiol group of the phosphopantetheine arm of the adjacent thiolation (T) domain (also known as a peptidyl carrier protein or PCP).
-
Module 2 (ORF22): In parallel, the A domain of the second module activates the dehydroproline acrylamide moiety and tethers it to its corresponding T domain.
-
Condensation: The condensation (C) domain of Module 2 catalyzes the formation of a peptide bond between the two tethered precursors. The growing chain, now a dipeptide, remains attached to the T domain of Module 2.
-
Reductive Release (ORF23): The final step is catalyzed by a terminal reductase (R) domain. This domain mediates the release of the assembled molecule from the NRPS and simultaneously reduces the bond between the nitrogen of the proline ring and the carbonyl carbon of the anthranilate moiety to form the critical carbinolamine (or hemiaminal) functional group, yielding the final This compound molecule.
Quantitative Data from Precursor Incorporation Studies
While detailed kinetic parameters for the individual enzymes in the this compound pathway are not extensively documented in the literature, numerous isotopic labeling studies have provided definitive, albeit qualitative, evidence for the origin of the carbon skeleton. These experiments are foundational to our understanding of the pathway.
| Labeled Precursor Fed | Observed Incorporation | Conclusion | Reference(s) |
| L-[ring-¹⁴C]-Tryptophan | Label incorporated into the anthranilate portion of this compound. | Confirms L-tryptophan as the precursor to the 4-MHA moiety. | |
| L-[¹⁵N]-Tyrosine | ¹⁵N isotope incorporated into the proline ring nitrogen. | Confirms L-tyrosine as the nitrogen source for the pyrrolidine ring. | |
| L-[methyl-¹⁴C]-Methionine | Label incorporated into the C4-methyl group and the O-methyl group (in the case of this compound methyl ether). | Confirms L-methionine (via SAM) as the donor for all methylation events. | |
| L-[3',5'-³H]-Tyrosine | Loss of tritium at positions corresponding to aromatic ring cleavage. | Provides evidence for the specific mechanism of ring cleavage and rearrangement during the formation of the proline moiety from the tyrosine aromatic ring. |
Key Experimental Protocols
Investigating natural product biosynthetic pathways requires a combination of genetic and analytical techniques. Below are detailed protocols for two fundamental experiments adapted for the study of this compound biosynthesis in S. refuineus.
Protocol 1: Targeted Gene Inactivation via CRISPR/Cas9
This protocol describes the inactivation of the putative methyltransferase gene (orf19) to verify its role in 4-MHA biosynthesis. The absence of the methyl group would lead to the production of a novel analogue or a complete loss of production.
Methodology:
-
gRNA Design: Design two 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the orf19 coding sequence. Ensure a protospacer adjacent motif (PAM - 'NGG') is present. Check for off-target sites against the S. refuineus genome.
-
Donor DNA Template Construction: Amplify ~1.5 kb upstream and downstream flanking homologous regions (HRs) of orf19 from S. refuineus genomic DNA via PCR. Assemble the upstream HR, a resistance cassette (e.g., apramycin), and the downstream HR into a donor plasmid using Gibson Assembly or a similar cloning method.
-
CRISPR Vector Assembly: Synthesize the designed gRNA sequences as oligonucleotides. Anneal and ligate them into a suitable Streptomyces CRISPR/Cas9 editing vector (e.g., pCRISPomyces2) that expresses a codon-optimized cas9 gene.
-
Transformation into E. coli : Transform the final CRISPR plasmid and the donor DNA plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.
-
Intergeneric Conjugation: Conjugate the E. coli donor strains with S. refuineus spores on a suitable agar medium (e.g., SFM). Overlay with nalidixic acid (to select against E. coli) and the appropriate antibiotic (e.g., apramycin, to select for recombinants) after 16-20 hours.
-
Mutant Screening and Verification:
-
Select exconjugants that exhibit the desired antibiotic resistance.
-
Perform colony PCR using primers flanking the orf19 locus. The wild-type strain will yield a band corresponding to the size of orf19, while the knockout mutant will show a larger band corresponding to the size of the inserted resistance cassette.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Metabolite Analysis: Cultivate the verified Δorf19 mutant and the wild-type strain under production conditions. Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate. Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles and look for the disappearance of this compound and the potential appearance of a demethylated analogue.
Protocol 2: Stable Isotope Labeling and Precursor Feeding
This protocol details a feeding experiment using [U-¹³C₉]-L-tyrosine to trace its incorporation into the this compound structure, confirming it as the precursor for the dehydroproline acrylamide moiety.
Methodology:
-
Culture Preparation: Inoculate S. refuineus into a seed culture medium and grow for 48-72 hours. Use this seed culture to inoculate a defined production medium that contains minimal amounts of unlabeled tyrosine.
-
Precursor Feeding: At a specific time point post-inoculation (e.g., 24 hours, at the onset of secondary metabolism), add a sterile solution of [U-¹³C₉]-L-tyrosine to the experimental flasks to a final concentration of 50-100 mg/L. To a parallel set of control flasks, add an equivalent molar amount of unlabeled L-tyrosine.
-
Fermentation and Harvest: Continue the fermentation for an additional 5-7 days under optimal production conditions (e.g., 28°C, 250 rpm). Harvest the entire culture broth.
-
Extraction:
-
Separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with acetone or methanol, evaporate the solvent, and re-dissolve the residue in a small volume of methanol.
-
Combine all extracts and evaporate to dryness under reduced pressure.
-
-
Purification (Optional but Recommended): Re-dissolve the crude extract in a minimal volume of methanol and subject it to semi-preparative HPLC to purify the this compound peak.
-
Mass Spectrometry Analysis:
-
Analyze the purified this compound (or the crude extract) from both the labeled and unlabeled cultures using high-resolution LC-MS (e.g., Q-TOF or Orbitrap).
-
The molecular formula of this compound is C₁₆H₁₇N₃O₄, with a monoisotopic mass of 315.1219 Da.
-
The L-tyrosine precursor has the formula C₉H₁₁NO₃. Its incorporation into the C₃-proline unit and acrylamide side chain (C₅H₅NO) involves the loss of four carbon atoms.
-
Therefore, in the mass spectrum of the labeled sample, look for a peak at m/z 320.1387 [M+H]⁺, corresponding to the incorporation of five ¹³C atoms from the labeled tyrosine precursor. Compare this directly with the unlabeled control, which should show a primary peak at m/z 316.1292 [M+H]⁺.
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a remarkable example of enzymatic precision, converting simple amino acids into a complex, biologically active natural product. Through a combination of genetic homology, isotopic labeling, and gene inactivation studies, the pathway has been largely elucidated, revealing a modular architecture centered on an NRPS assembly line.
For researchers and drug developers, this knowledge provides a powerful toolkit. Future work can now focus on several key areas:
-
Enzymatic Characterization: In vitro reconstitution of the pathway enzymes to study their kinetics, substrate specificity, and catalytic mechanisms in detail.
-
Pathway Engineering: Using synthetic biology tools to express the BGC in heterologous hosts for improved yields and to modify the pathway—for example, by swapping NRPS domains or altering tailoring enzymes—to produce novel PBD analogues with improved therapeutic indices.
-
Precursor Supply Enhancement: Metabolic engineering of the primary metabolic pathways in S. refuineus to increase the intracellular pools of L-tryptophan and L-tyrosine, thereby boosting this compound titers.
By continuing to build on this foundational understanding, the scientific community can unlock the full potential of the this compound scaffold for the next generation of targeted cancer therapies.
References
- 1. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Biosynthesis of the antitumor antibiotic this compound by Streptomyces refuineus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Cytotoxic Landscape of Anthramycin in Carcinoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, has been a subject of significant interest in oncology due to its unique mechanism of action and profound cytotoxicity against a range of cancer cells. This technical guide provides an in-depth analysis of the cytotoxic effects of this compound on carcinoma cells, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways that govern its anticancer activity.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA. It binds covalently to the C2-amino group of guanine in the minor groove of the DNA double helix. This interaction forms a stable drug-DNA adduct that inhibits the synthesis of both DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. Unlike some other DNA-interacting agents, this compound does not cause significant distortion of the DNA helix, which may influence how it is recognized by cellular DNA repair mechanisms.
Quantitative Cytotoxicity Data
| Compound Class | Cell Line | Carcinoma Type | IC50 (µM) | Reference |
| PBD Monomer Analog | MCF-7 | Breast Adenocarcinoma | 1-1.4 µg/ml | [1] |
| Anthracycline (Doxorubicin) | A2780 | Ovarian Carcinoma | 0.009 | [2] |
| Anthracycline (Aclarubicin) | Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | ~0.02 - 0.03 | [3] |
| PBD Dimer (SJG-136) | HCT-116 | Colon Carcinoma | 0.0001-0.0003 | |
| PBD Dimer (SJG-136) | HT-29 | Colon Carcinoma | 0.0001-0.0003 | |
| PBD Dimer (SJG-136) | SW620 | Colon Carcinoma | 0.0001-0.0003 | |
| PBD Dimer (SJG-136) | HCT-8 | Colon Carcinoma | 0.0023 | |
| PBD Dimer (SJG-136) | HCT-15 | Colon Carcinoma | 0.0037 |
Experimental Protocols
The assessment of this compound's cytotoxicity relies on robust and reproducible in vitro assays. The following are detailed methodologies for three commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
a. Cell Plating:
-
Seed carcinoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
c. Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
d. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
a. Cell Plating and Compound Treatment:
-
Follow the same procedure as for the MTT assay.
b. Assay Procedure:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of a stop solution to each well.
c. Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
a. Cell Plating and Compound Treatment:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
b. Assay Procedure:
-
After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
c. Data Acquisition:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the number of viable cells.
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effect of this compound in carcinoma cells is orchestrated by a complex network of signaling pathways initiated by DNA damage.
DNA Damage Response (DDR) Pathway
Upon binding to DNA, this compound creates adducts that stall replication forks and transcription machinery, triggering the DNA Damage Response (DDR). Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to DNA double-strand breaks and single-strand DNA, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, primarily at the S and G2/M phases. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the DDR can signal for the initiation of apoptosis.
Figure 1: Overview of this compound's initial interaction with DNA and activation of the DNA Damage Response.
Apoptotic Signaling Cascade
If the DNA damage induced by this compound is irreparable, the cell undergoes programmed cell death, or apoptosis. This can occur through both p53-dependent and p53-independent pathways.
-
p53-Dependent Pathway: In cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the release of cytochrome c from the mitochondria, which initiates the caspase cascade.
-
p53-Independent Pathway: In carcinoma cells with mutated or deficient p53, this compound can still induce apoptosis. This pathway is less clearly defined but is thought to involve the direct activation of other pro-apoptotic Bcl-2 family members or the bypass of the p53-mediated transcriptional response.
The convergence of these pathways leads to the activation of executioner caspases, such as caspase-3, which cleave essential cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Figure 2: this compound-induced apoptotic signaling pathways in carcinoma cells.
Conclusion
This compound and its analogs represent a class of highly cytotoxic agents with significant potential in the treatment of various carcinomas. Their primary mechanism of action, covalent DNA binding, triggers a robust DNA damage response that culminates in cell cycle arrest and apoptosis. The efficacy of these compounds is underscored by their low IC50 values in numerous cancer cell lines. A thorough understanding of the experimental protocols for assessing their cytotoxicity and the intricate signaling pathways they modulate is crucial for the continued development and optimization of PBD-based anticancer therapies. Further research is warranted to fully elucidate the nuances of p53-independent apoptotic pathways and to identify biomarkers that can predict sensitivity to this compound and its derivatives in a clinical setting.
References
An In-depth Technical Guide to the Molecular Mechanics of Anthramycin Binding to B-DNA versus Z-DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthramycin, a potent antitumor antibiotic from the pyrrolobenzodiazepine (PBD) family, exerts its cytotoxic effects by covalently binding to the minor groove of DNA, thereby interfering with replication and transcription.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanics governing the interaction of this compound with both the canonical right-handed B-form DNA (B-DNA) and the left-handed Z-form DNA (Z-DNA). While the binding to B-DNA has been extensively studied through a combination of experimental and computational methods, the understanding of its interaction with Z-DNA is primarily based on molecular mechanics simulations. This document summarizes key quantitative data, details relevant experimental and computational protocols, and presents visual representations of the binding mechanisms to facilitate a deeper understanding for researchers in drug development and molecular biology.
Introduction: this compound and DNA Polymorphism
This compound is a tricyclic natural product characterized by an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring.[3] Its biological activity stems from the formation of a covalent aminal linkage between its C11 position and the exocyclic N2 amine of guanine bases within the DNA minor groove.[3] This binding is sequence-selective, showing a preference for 5'-Pu-G-Pu sequences.
DNA can adopt various conformations, with B-DNA being the most common physiological form. Z-DNA, a left-handed helical structure, can form in vivo under specific conditions such as high salt concentrations or negative supercoiling, particularly in sequences with alternating purine-pyrimidine repeats (e.g., GCGC). The distinct structural differences between B-DNA and Z-DNA, especially in their groove dimensions and helical twist, present a compelling case for investigating differential drug binding.
Molecular Mechanics of this compound Binding to B-DNA
The interaction of this compound with B-DNA is a multi-step process involving initial non-covalent recognition followed by covalent bond formation.
Non-Covalent Complex Formation
Molecular dynamics simulations suggest that the hydroxy form of this compound initially positions itself in the minor groove, poised for reaction. The drug's natural right-handed twist, conferred by the C11aS stereochemistry, allows it to fit snugly within the right-handed minor groove of B-DNA. This initial binding is stabilized by van der Waals forces and hydrogen bonds. The acrylamide tail extends along the groove, contributing to the stability of the complex in a manner similar to other minor groove binders like netropsin.
Covalent Adduct Formation
Following initial binding, a covalent bond forms between the C11 of this compound and the N2 of a guanine residue. This reaction is catalyzed by the electrostatic field of the DNA, which polarizes the drug to favor a nucleophilic attack by the guanine. X-ray crystallography has confirmed that the drug binds with a C11S, C11aS stereochemistry. The six-membered ring of this compound is oriented towards the 3' end of the covalently modified strand.
Structural Consequences of Binding
This compound binding to B-DNA occurs without significant distortion of the overall helical structure. However, localized conformational changes are observed, including a low twist angle at the purine-purine steps flanking the binding site. This inherent flexibility of purine-purine steps is believed to contribute to the sequence specificity of this compound.
Molecular Mechanics of this compound Binding to Z-DNA: A Computational Perspective
Experimental data on the interaction of this compound with Z-DNA is currently lacking. However, molecular mechanics simulations have provided valuable predictive insights into this potential binding mode.
Predicted Binding Feasibility
Computational studies predict that this compound can bind to Z-DNA almost as effectively as it does to B-DNA. The simulations suggest that stereochemically satisfactory models of the covalent adduct can be formed with the drug residing in the minor groove of the Z-DNA helix.
Key Structural Differences from B-DNA Binding
Despite the comparable predicted binding affinity, there are significant structural differences in the proposed Z-DNA adduct compared to the well-characterized B-DNA complex:
-
Orientation: In Z-DNA, a 5' orientation of the drug relative to the modified guanine is preferred. This is in direct contrast to the 3' orientation observed in the B-DNA adduct.
-
Twist: The bound this compound molecule is predicted to adopt a left-handed twist to conform to the left-handed helical structure of Z-DNA.
-
Stereochemistry: The natural C11aS conformation of this compound has a right-handed twist that matches the B-DNA minor groove. It has been suggested that a C11aR drug would be required to fit into a left-handed helix. The computational model of this compound in Z-DNA accommodates this by inducing a left-handed twist in the drug itself.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound binding to B-DNA and the predicted binding to Z-DNA.
Table 1: Structural Parameters of this compound-DNA Adducts
| Parameter | B-DNA Adduct | Z-DNA Adduct (Predicted) | Reference |
| Drug Orientation | 3' to modified Guanine | 5' to modified Guanine | |
| Drug Twist | Right-handed | Left-handed | |
| Binding Site | Minor Groove | Minor Groove | |
| Covalent Linkage | C11(S) to Guanine N2 | C11 to Guanine N2 | |
| Key Stabilizing Interactions | H-bonds from C9-OH, N10, acrylamide tail | Not experimentally determined | |
| Induced DNA Twist Angle | Low twist at T-G step | Not determined |
Note: Data for the Z-DNA adduct is based on molecular mechanics simulations and awaits experimental verification.
Experimental and Computational Protocols
A variety of techniques have been employed to elucidate the molecular mechanics of this compound-DNA interactions.
Molecular Mechanics and Molecular Dynamics (MD) Simulations
These computational methods are crucial for modeling the dynamic process of drug-DNA binding and for studying systems that are difficult to analyze experimentally, such as the Z-DNA adduct.
-
Protocol:
-
System Setup: A DNA oligomer (e.g., a dodecanucleotide for B-DNA or a decanucleotide for Z-DNA) and the this compound molecule are placed in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.
-
Force Field: A suitable force field (e.g., AMBER) is chosen to describe the interatomic forces.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.
-
Production Run: Long-timescale MD simulations (nanoseconds) are performed to observe the binding process and the conformational dynamics of the complex.
-
Analysis: Trajectories are analyzed to determine binding energies, structural parameters (distances, angles, dihedrals), and hydrogen bonding patterns.
-
X-ray Crystallography
This technique provides high-resolution static snapshots of the drug-DNA complex, revealing precise atomic positions and interactions.
-
Protocol:
-
Crystallization: The this compound-DNA adduct is synthesized and purified. Crystals of the complex are grown by vapor diffusion or other methods.
-
Data Collection: The crystals are exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution: The diffraction data is processed to determine the electron density map of the unit cell. The atomic model is then built into this map.
-
Refinement: The atomic model is refined against the experimental data to achieve the best possible fit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural and dynamic information about the drug-DNA complex in solution, which is closer to the physiological environment.
-
Protocol:
-
Sample Preparation: A solution of the this compound-DNA adduct is prepared in a suitable buffer, often using isotopically labeled DNA or drug to aid in signal assignment.
-
1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1H, 13C, and 31P NMR. 2D experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space connectivities, respectively.
-
Resonance Assignment: The NMR signals are assigned to specific atoms in the complex.
-
Structure Calculation: Inter-proton distances derived from NOESY cross-peaks are used as constraints to calculate a family of 3D structures of the complex that are consistent with the experimental data.
-
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-DNA binding process.
References
Anthramycin: A Technical Guide to its Role as a Bacterial Metabolite and DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthramycin, a potent pyrrolobenzodiazepine (PBD) antibiotic, represents a significant area of interest in oncology and microbiology. Produced by thermophilic actinomycetes, primarily Streptomyces refuineus, this metabolite exhibits profound cytotoxic activity through its mechanism as a DNA alkylating agent. By forming a covalent adduct with guanine in the minor groove of DNA, this compound initiates a cascade of cellular events, culminating in the inhibition of DNA replication and RNA synthesis, and ultimately leading to apoptotic cell death. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and biological effects. It includes a compilation of its cytotoxic profile against cancer cell lines, detailed experimental protocols for its production and analysis, and visual representations of the key signaling pathways it perturbs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and cancer biology.
Introduction
First isolated in the 1950s from Streptomyces refuineus, this compound is a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics[1]. Its unique tricyclic structure, consisting of a pyrrolidine ring fused to a benzodiazepine system, is central to its biological activity[1]. This compound and its analogs have demonstrated significant efficacy against various cancer models, including sarcomas, lymphomas, and gastrointestinal neoplasms[1]. However, its clinical application has been hampered by significant cardiotoxicity[2]. Despite this limitation, the potent cytotoxicity of the PBD scaffold continues to inspire the development of novel anticancer agents, including antibody-drug conjugates (ADCs) that utilize PBDs as payloads for targeted tumor cell killing.
Biosynthesis and Production
This compound is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces refuineus and Streptomyces spadicogriseus[1]. The biosynthetic pathway involves the condensation of two primary precursors derived from amino acids: L-tryptophan and L-tyrosine. The complete 32.5 kb gene cluster responsible for this compound biosynthesis has been identified in S. refuineus, providing opportunities for genetic engineering to produce novel analogs with improved therapeutic indices.
Fermentation and Isolation
The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is crucial for maximizing the yield of the antibiotic. Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Mechanism of Action: DNA Alkylation
The primary mechanism of this compound's cytotoxicity is its ability to act as a sequence-selective DNA alkylating agent. It binds covalently to the N2 position of guanine bases within the minor groove of the DNA double helix. This interaction forms a stable aminal linkage, leading to the formation of an this compound-DNA adduct. The formation of this adduct disrupts the normal functioning of DNA, inhibiting the processes of DNA replication and RNA synthesis, which are essential for cell survival and proliferation.
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular response, primarily activating the DNA Damage Response (DDR) pathway. This signaling cascade ultimately leads to cell cycle arrest and apoptosis.
DNA Damage Response and Apoptotic Signaling
Upon detection of this compound-induced DNA lesions, sensor proteins such as the MRN complex (Mre11-Rad50-Nbs1) recruit and activate the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a variety of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2.
Activated p53 plays a central role in orchestrating the cellular response to DNA damage. It can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis. p53 mediates the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization (MOMP).
MOMP results in the release of cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs).
Quantitative Data
Table 1: Cytotoxicity of this compound Analogs against MCF-7 Breast Cancer Cells
| Compound Code | IC50 (µg/mL) |
| RVB-01 | 1.3 |
| RVB-04 | 1.22 |
| RVB-05 | 1.14 |
| RVB-09 | 1.31 |
| Cisplatin | 19.5 |
Experimental Protocols
Fermentation of Streptomyces refuineus for this compound Production (Adapted from general Streptomyces fermentation protocols)
This protocol outlines a general procedure for the fermentation of Streptomyces refuineus to produce this compound. Optimization of specific parameters may be required for different strains and fermentation scales.
Materials:
-
Streptomyces refuineus culture
-
Seed medium (e.g., Tryptic Soy Broth or a custom medium containing soluble starch, glucose, peptone, yeast extract, and CaCO₃)
-
Production medium (e.g., a medium containing glucose, soybean meal, yeast extract, NaCl, and CaCO₃)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation: Inoculate a flask containing the seed medium with a loopful of S. refuineus spores or a mycelial suspension. Incubate at 28-30°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.
-
Production Culture Inoculation: Transfer an appropriate volume of the seed culture (typically 5-10% v/v) to a larger flask containing the production medium.
-
Fermentation: Incubate the production culture at 28-30°C with shaking (e.g., 180-200 rpm) for 7-10 days. Monitor the fermentation periodically for growth (e.g., mycelial dry weight) and this compound production (e.g., by HPLC or bioassay).
-
Harvesting: After the optimal fermentation time, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant.
Isolation and Purification of this compound from Fermentation Broth (Adapted from general antibiotic purification protocols)
This protocol provides a general method for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth supernatant
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of chloroform and methanol)
-
HPLC system for analysis and final purification
Procedure:
-
Extraction: Adjust the pH of the fermentation supernatant to a neutral or slightly basic pH. Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform. Collect fractions and monitor for the presence of this compound using TLC or HPLC.
-
Final Purification: Pool the fractions containing this compound and further purify using preparative HPLC to obtain the pure compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.
Cytotoxicity Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
DNase I Footprinting Assay for this compound-DNA Interaction
This protocol outlines the DNase I footprinting technique to identify the specific DNA sequences where this compound binds.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound
-
Binding buffer (e.g., containing Tris-HCl, MgCl₂, KCl)
-
DNase I
-
Stop solution (e.g., containing EDTA, formamide, and loading dyes)
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence imager
Procedure:
-
DNA-Anthramycin Binding: Incubate the end-labeled DNA fragment with varying concentrations of this compound in the binding buffer to allow for adduct formation. Include a control reaction with no this compound.
-
DNase I Digestion: Add a carefully titrated amount of DNase I to each reaction and incubate for a short period to achieve partial DNA cleavage (on average, one cut per DNA molecule).
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
Denaturation and Electrophoresis: Denature the DNA fragments by heating and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The binding site of this compound will appear as a "footprint," a region on the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.
Visualizations
Diagram 1: this compound Biosynthesis Workflow
Caption: A simplified workflow of the this compound biosynthesis pathway.
Diagram 2: this compound's Mechanism of Action and DNA Damage Response
References
Methodological & Application
Application Notes and Protocols for Anthramycin in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic produced by the thermophilic actinomycete Streptomyces refuineus. Its mechanism of action involves the sequence-selective binding to the minor groove of DNA, forming a covalent adduct with guanine bases. This interaction inhibits DNA and RNA synthesis, ultimately leading to cytotoxicity in rapidly dividing cancer cells.[1] These application notes provide detailed protocols for the use of this compound in cancer cell culture, including methodologies for assessing its cytotoxic and apoptotic effects, as well as an overview of the signaling pathways involved.
Data Presentation
The cytotoxic effects of this compound and its analogs vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. Below is a summary of reported IC50 values for anthracycline compounds in various human cancer cell lines. It is important to note that IC50 values can be influenced by experimental conditions such as cell density and incubation time.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) |
| K562 | Chronic Myelogenous Leukemia | This compound-based dimer | < 0.1 | Not Specified |
| A2780 | Ovarian Carcinoma | This compound-based dimer | ~0.02 | Not Specified |
| A2780cisR | Cisplatin-resistant Ovarian Carcinoma | This compound-based dimer | ~0.2 | Not Specified |
| CH1 | Ovarian Carcinoma | This compound-based dimer | ~0.03 | Not Specified |
| 41M | Ovarian Carcinoma | This compound-based dimer | ~0.04 | Not Specified |
| 41MdoxR | Doxorubicin-resistant Ovarian Carcinoma | This compound-based dimer | ~0.2 | Not Specified |
| A549 | Lung Carcinoma | Irinotecan derivative | 18.1 x 10⁻³ | 24 |
| MCF-7 | Breast Adenocarcinoma | Irinotecan derivative | 10.5 | 24 |
| DU-145 | Prostate Carcinoma | Irinotecan derivative | 10.1 x 10⁻³ | 24 |
| HT-29 | Colorectal Adenocarcinoma | Chlorambucil derivative | 22.4 | Not Specified |
| PC-3 | Prostate Carcinoma | Chlorambucil derivative | 15.6 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Chlorambucil derivative | 35.2 | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Protocol:
-
Due to the potent cytotoxicity of this compound, handle it with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a designated containment area.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 315.33 g/mol , dissolve 3.15 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for the chosen duration.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Signaling Pathways and Visualizations
This compound-Induced DNA Damage and Apoptosis Pathway
This compound exerts its cytotoxic effects by inducing DNA damage, which subsequently activates the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest and, ultimately, apoptosis. The key signaling events are depicted below.
Caption: this compound-induced DNA damage response and apoptosis signaling cascade.
Experimental Workflow for this compound Evaluation
A typical workflow for evaluating the in vitro effects of this compound on cancer cells is outlined below. This workflow integrates the experimental protocols described in this document.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Methodology for Anthramycin Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, originally isolated from Streptomyces refuineus.[1][2] Its cytotoxic effects stem from its ability to bind sequence-selectively to the minor groove of DNA, forming a covalent adduct with guanine bases.[1][3] This interaction leads to DNA damage, including single and double-strand breaks, ultimately inhibiting DNA and RNA synthesis and inducing apoptotic cell death.[3] While this compound itself has seen limited clinical use due to cardiotoxicity, its core structure has been pivotal in the development of synthetic PBD dimers. These dimers, which can cross-link DNA, exhibit significantly enhanced cytotoxicity and are used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound and its analogs, focusing on the widely used MTT assay and flow cytometry for apoptosis analysis.
Data Presentation: Cytotoxicity of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound analogs and PBD dimers across a range of cancer cell lines. This data, gathered from multiple studies, highlights the potent cytotoxic nature of these compounds.
| Compound/Analog | Cell Line | Cell Type | IC50 | Reference |
| SJG-136 (PBD Dimer) | A2780 | Ovarian Carcinoma | 0.021 nM | |
| CH1 | Ovarian Carcinoma | 1.5 nM | ||
| HCT-15 | Colon Carcinoma | 2.3 nM | ||
| K562 | Chronic Myelogenous Leukemia | 4-30 nM (range) | ||
| SG3199 (PBD Dimer) | MDA-MB-361 | Breast Cancer | Varies (High Sensitivity) | |
| Anthracin Analog (RVB-05) | MCF-7 | Breast Adenocarcinoma | 1.14 µg/ml | |
| Anthracin Analog (RVB-04) | MCF-7 | Breast Adenocarcinoma | 1.22 µg/ml | |
| Anthracin Analog (RVB-01) | MCF-7 | Breast Adenocarcinoma | 1.3 µg/ml | |
| Anthracin Analog (RVB-09) | MCF-7 | Breast Adenocarcinoma | 1.31 µg/ml | |
| Cisplatin (Reference) | MCF-7 | Breast Adenocarcinoma | 19.5 µg/ml |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
This compound or its analog (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
6-well plates or T25 flasks
-
Complete cell culture medium
-
This compound or its analog
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or its analog for the desired time period. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation solution or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced DNA damage triggers the intrinsic apoptosis pathway.
References
Application Notes and Protocols for In Vitro Analysis of Anthramycin-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro analysis of DNA adducts formed by anthramycin, a potent antitumor antibiotic. The methodologies described herein are essential for elucidating the mechanism of action, sequence specificity, and stability of these covalent complexes, which is critical for drug development and molecular pharmacology research.
Introduction to this compound-DNA Adducts
This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics. Its biological activity stems from its ability to form a covalent adduct with DNA in the minor groove. This adduct is formed through the N2 position of guanine, leading to a stable complex that interferes with DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][3] Understanding the characteristics of these adducts is paramount for the development of new PBD-based therapeutic agents.
Quantitative Analysis of this compound-DNA Interactions
A thorough understanding of the binding affinity, sequence preference, and stability of this compound-DNA adducts is crucial. The following tables summarize key quantitative parameters.
Table 1: Binding Affinity of this compound to DNA
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | Varies with DNA sequence | Fluorescence Spectroscopy | [4] |
| Binding Stoichiometry | 1 drug molecule per binding site | UV-Vis Titration |
Note: The binding affinity of this compound is highly dependent on the DNA sequence.
Table 2: Sequence Selectivity of this compound-DNA Adduct Formation
| Preferred Sequence | Relative Reactivity | Method | Reference |
| 5'-Pu-G-Pu | High | DNase I Footprinting | |
| 5'-Py-G-Py | Low | DNase I Footprinting | |
| 5'-A-G-T | Moderate | DNase I Footprinting | |
| 5'-T-G-G | Moderate | X-ray Crystallography |
Pu denotes a purine (Adenine or Guanine), and Py denotes a pyrimidine (Cytosine or Thymine).
Table 3: Stability of this compound-DNA Adducts
| Condition | Half-life (t1/2) | Method | Reference |
| In vitro (physiological buffer) | Stable for several hours | Gel Electrophoresis | |
| Thermal denaturation | Labile | Spectrophotometry | |
| Enzymatic digestion (DNase I) | Releases unchanged this compound | HPLC |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the resulting cellular responses is key to understanding the analysis of this compound-DNA adducts.
References
- 1. Cellular pharmacology of novel C8-linked this compound-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Reaction of this compound with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anthramycin-DNA Interaction using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA.[1] Its mechanism of action involves the formation of a covalent adduct with the C2-amino group of guanine bases.[1] Understanding the binding affinity and kinetics of this interaction is crucial for the development of new anticancer agents and for elucidating the mechanisms of drug resistance. Fluorescence spectroscopy offers a sensitive and non-invasive method to study such molecular interactions.[2]
These application notes provide detailed protocols for investigating the interaction between this compound and DNA using fluorescence spectroscopy. Given that the intrinsic fluorescence properties of this compound are not extensively reported, we will focus on a robust and widely applicable method: the Fluorescent Indicator Displacement (FID) Assay .[3][4] This method allows for the characterization of non-fluorescent or weakly fluorescent ligands by observing their ability to displace a fluorescent probe from the DNA helix.
Principle of the Fluorescent Indicator Displacement (FID) Assay
The FID assay is a competitive binding experiment. A fluorescent dye with a known DNA binding mode is first allowed to bind to DNA, resulting in a stable fluorescence signal. When a competing ligand (in this case, this compound) is introduced, it can displace the fluorescent probe if it binds to the same site or causes a conformational change that leads to the probe's dissociation. This displacement results in a change in the fluorescence signal of the probe (typically quenching), which can be monitored to determine the binding affinity of the competing ligand.
For studying this compound, a minor groove binder, a fluorescent probe that also binds to the minor groove, such as Hoechst 33258 or DAPI , is an appropriate choice.
Experimental Protocols
Protocol 1: Determination of this compound-DNA Binding Affinity using a Hoechst 33258 Displacement Assay
This protocol details the steps to determine the binding constant of this compound to DNA by monitoring the quenching of Hoechst 33258 fluorescence.
Materials and Reagents:
-
This compound
-
Calf Thymus DNA (ct-DNA) or a specific oligonucleotide sequence
-
Hoechst 33258
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
DMSO (for stock solutions)
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a stock solution of Hoechst 33258 in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
-
Fluorescence Titration of Hoechst 33258 with DNA:
-
To a cuvette containing Tris-HCl buffer, add a fixed concentration of Hoechst 33258 (e.g., 1 µM).
-
Record the fluorescence emission spectrum (Excitation: ~350 nm, Emission: ~450-500 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the dye with DNA.
-
-
Competitive Displacement Titration with this compound:
-
Prepare a solution of the DNA-Hoechst 33258 complex by mixing ct-DNA and Hoechst 33258 in the buffer at concentrations determined from the previous step to ensure a stable and high fluorescence signal (e.g., 10 µM ct-DNA and 1 µM Hoechst 33258).
-
Record the initial fluorescence spectrum of the DNA-Hoechst 33258 complex.
-
Add incremental amounts of the this compound stock solution to the cuvette.
-
After each addition, mix and incubate for a sufficient time to allow for the displacement reaction to reach equilibrium. The required incubation time may need to be optimized, especially considering the covalent nature of this compound binding.
-
Record the fluorescence emission spectrum after each addition of this compound. A decrease in fluorescence intensity is expected as Hoechst 33258 is displaced from the DNA.
-
Data Analysis:
The binding constant of this compound can be determined using the following equation, which relates the fluorescence intensity to the concentration of the competing ligand:
I = I₀ - [ (I₀ - I∞) * ( Kapp * [L] ) / ( 1 + Kapp * [L] ) ]
Where:
-
I is the observed fluorescence intensity at a given this compound concentration.
-
I₀ is the initial fluorescence intensity of the DNA-Hoechst 33258 complex.
-
I∞ is the fluorescence intensity at saturating concentrations of this compound.
-
[L] is the concentration of this compound.
-
Kapp is the apparent binding constant.
The intrinsic binding constant of this compound (Kthis compound) can then be calculated using the following relationship:
Kapp = KHoechst / ( 1 + Kthis compound * [this compound] )
Where KHoechst is the independently determined binding constant of Hoechst 33258 to DNA.
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Fluorescence Titration Data for Hoechst 33258 with ct-DNA
| [ct-DNA] (µM) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) |
| 0 | 350 | 461 | Value |
| 2 | 350 | 461 | Value |
| 4 | 350 | 461 | Value |
| 6 | 350 | 461 | Value |
| 8 | 350 | 461 | Value |
| 10 | 350 | 461 | Value |
Table 2: Competitive Displacement of Hoechst 33258 by this compound
| [this compound] (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| 0 | Initial Value | 0 |
| 1 | Value | Calculated Value |
| 2 | Value | Calculated Value |
| 5 | Value | Calculated Value |
| 10 | Value | Calculated Value |
| 20 | Value | Calculated Value |
Table 3: Calculated Binding Parameters
| Ligand | Binding Constant (Kb) (M⁻¹) | Stoichiometry (n) |
| Hoechst 33258 | Calculated Value | Calculated Value |
| This compound | Calculated Value | Calculated Value |
Visualizations
The experimental workflow and the underlying principle of the FID assay can be visualized using the following diagrams.
Caption: Experimental workflow for the FID assay.
Caption: Principle of the Fluorescent Indicator Displacement (FID) assay.
Concluding Remarks
Fluorescence spectroscopy, particularly through the use of a fluorescent indicator displacement assay, provides a powerful and accessible method for characterizing the binding of this compound to DNA. The protocols and data presentation guidelines provided here offer a framework for researchers to quantitatively assess this interaction, which is essential for the rational design of new DNA-targeted therapeutic agents. Careful optimization of experimental conditions and rigorous data analysis are critical for obtaining reliable and reproducible results.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Intrinsically Fluorescent Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anthramycin-Based Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of anthramycin-based antibody-drug conjugates (ADCs). Anthramycins and their synthetic analogs, the pyrrolobenzodiazepines (PBDs), are a class of potent DNA-alkylating agents that have garnered significant interest as payloads for ADCs due to their unique mechanism of action and high cytotoxicity.[1] This document outlines the critical steps from payload synthesis and antibody conjugation to in vitro and in vivo evaluation, providing researchers with the necessary information to advance their ADC development programs.
Introduction to this compound-Based ADCs
This compound, a natural product isolated from Streptomyces refuineus, was one of the first members of the PBD family of antitumor antibiotics discovered in the 1960s.[2][3] PBDs exert their cytotoxic effects by binding to the minor groove of DNA and forming a covalent bond with the C2-amino group of guanine bases.[2][3] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. While this compound itself demonstrated antitumor activity, its clinical development was hindered by dose-limiting cardiotoxicity.
This limitation spurred the development of synthetic PBD dimers, which exhibit significantly greater cytotoxicity due to their ability to cross-link DNA. These PBD dimers have emerged as a powerful class of payloads for ADCs. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. This targeted delivery approach aims to increase the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.
Mechanism of Action of this compound-Based Payloads
The cytotoxic activity of this compound and its PBD analogs is initiated by their sequence-selective binding to the DNA minor groove. The unique three-dimensional shape of the PBD molecule allows it to fit snugly within the minor groove. Once positioned, an electrophilic imine moiety (or a precursor that converts to an imine) at the N10-C11 position of the PBD reacts with the nucleophilic C2-amino group of a guanine residue, forming a stable covalent adduct. PBD dimers possess two such reactive centers, enabling them to form interstrand or intrastrand DNA cross-links, which are particularly difficult for cancer cells to repair and are a major contributor to their high potency. This DNA damage triggers cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based payloads and their corresponding ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of PBD-Based ADCs in Various Cancer Cell Lines
| ADC Target | Payload | Cell Line | Cancer Type | IC50 (pM) | Reference |
| 5T4 | SG3249 (cleavable) | MDA-MB-361 | Breast Cancer | Low pM | |
| 5T4 | SG3544 (cleavable) | MDA-MB-361 | Breast Cancer | Low pM | |
| 5T4 | SG3376 (non-cleavable) | MDA-MB-361 | Breast Cancer | Low pM | |
| 5T4 | SG3683 (non-cleavable) | MDA-MB-361 | Breast Cancer | Low pM | |
| HER2 | PBD-monoamide | SK-BR-3 | Breast Cancer | ~100 | |
| LGR5 | SG3199 | NB cells | Neuroblastoma | Potent | |
| CD22 | PBD dimer | WSU-DLCL2 | B-cell Lymphoma | - | |
| CD19 | Tesirine (SG3249) | - | B-cell Lymphoma | - |
Table 2: Pharmacokinetic Parameters of Loncastuximab Tesirine (an anti-CD19 PBD-based ADC)
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 0.0155 L/hr | R/R B-Cell NHL | |
| Central Volume of Distribution (Vc) | 4.37 L | R/R B-Cell NHL | |
| Peripheral Volume of Distribution (Vp) | 5.41 L | R/R B-Cell NHL | |
| Half-life (Cycle 1) | 4.46 days | R/R B-Cell NHL | |
| Half-life (Cycle 2) | 9.77 days | R/R B-Cell NHL | |
| Time to Steady State | ~15 weeks | R/R B-Cell NHL |
Table 3: In Vivo Tumor Growth Inhibition by PBD-Based ADCs in Xenograft Models
| ADC Target | Payload | Xenograft Model | Dosing | Outcome | Reference |
| 5T4 | SG3249 (cleavable) | MDA-MB-361 | 1 mg/kg, single dose | Tumor stasis | |
| 5T4 | SG3544 (cleavable) | MDA-MB-361 | 1 mg/kg, single dose | Tumor stasis | |
| 5T4 | SG3683 (non-cleavable) | MDA-MB-361 | 1 mg/kg, single dose | Tumor stasis | |
| LGR5 | SG3199 | Neuroblastoma | Clinically relevant dose | Complete tumor inhibition | |
| HER2 | PBD-monoamide | MMTV-HER2 Fo5 | - | Tumor growth inhibition |
Experimental Protocols
Detailed protocols for the key steps in the development and evaluation of this compound-based ADCs are provided below.
Synthesis of a PBD Dimer Payload with a Linker Attachment Point
This protocol describes a representative synthesis of a PBD dimer with a maleimide functional group for conjugation to a thiol-containing antibody. This is a multi-step synthesis that should be performed by experienced synthetic organic chemists in a well-equipped laboratory.
Materials:
-
Starting PBD monomer precursor
-
Diiodopentane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Pyrrolidine
-
Dichloromethane (DCM)
-
Maleimide-containing linker with a reactive group (e.g., NHS ester)
-
Standard organic synthesis glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Dimerization:
-
Dissolve the PBD monomer precursor in acetone.
-
Add K₂CO₃ and diiodopentane.
-
Heat the reaction mixture at 60°C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting PBD dimer by column chromatography.
-
-
Deprotection:
-
Dissolve the protected PBD dimer in DCM.
-
Add Pd(PPh₃)₄ and pyrrolidine to remove protecting groups.
-
Stir at room temperature for 15 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the deprotected PBD dimer.
-
-
Linker Attachment:
-
Dissolve the deprotected PBD dimer in an appropriate aprotic solvent (e.g., DMF).
-
Add the maleimide-containing linker with an NHS ester.
-
Add a non-nucleophilic base (e.g., DIEA) and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PBD dimer-linker construct by HPLC.
-
Antibody-Drug Conjugation
This protocol describes the conjugation of a PBD dimer-maleimide payload to a monoclonal antibody via engineered or reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
PBD dimer-maleimide payload dissolved in an organic co-solvent (e.g., DMSO)
-
Dialysis cassettes (10k MWCO)
-
Phosphate buffered saline (PBS)
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction (if conjugating to native cysteines):
-
Combine the antibody solution with TCEP (e.g., 40 equivalents) and mix gently at 37°C for 1 hour to reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Transfer the reduced antibody to a dialysis cassette and dialyze against PBS at 4°C for 24 hours with multiple buffer changes to remove excess TCEP.
-
-
Conjugation Reaction:
-
Add the PBD dimer-maleimide solution to the reduced antibody solution. The ratio of payload to antibody will determine the final drug-to-antibody ratio (DAR).
-
Gently mix and allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the DAR using HIC-HPLC or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
In Vitro Cytotoxicity Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of an this compound-based ADC in cancer cell lines using an MTT assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound-based ADC
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
SDS-HCl solution (10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Add 50 µL of the diluted ADC or control antibody to the respective wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plate for 48-144 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals and incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound-based ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel
-
This compound-based ADC
-
Vehicle control
-
Isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cultured tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Dosing:
-
Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.
-
Plot mean tumor volume over time for each group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the development of this compound-based ADCs.
References
Application Notes and Protocols for Formulating Anthramycin in In Vivo Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Anthramycin, a potent pyrrolobenzodiazepine antitumor antibiotic, into various nano-delivery systems for in vivo applications. The protocols and data presented herein are intended to serve as a foundational guide for the development of stable and effective this compound formulations to enhance its therapeutic index and overcome challenges associated with its systemic toxicity.
Introduction to this compound and the Need for Advanced Drug Delivery
This compound is a natural product isolated from Streptomyces refuineus that exhibits significant cytotoxic activity against a range of tumor cells. Its mechanism of action involves binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1] Despite its potent antitumor properties, the clinical application of this compound has been hampered by its dose-limiting cardiotoxicity and other adverse side effects.[2]
Encapsulating this compound into nano-delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, presents a promising strategy to mitigate these toxicities.[1] These delivery systems can alter the pharmacokinetic profile of the drug, enabling preferential accumulation at the tumor site through the enhanced permeability and retention (EPR) effect, thereby increasing therapeutic efficacy while minimizing systemic exposure and associated side effects.[1]
Formulation Strategies and Protocols
This section details the preparation of three distinct nanoformulations for this compound: liposomes, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and solid lipid nanoparticles (SLNs).
Lyophilized Preliposomal Formulation of this compound
This protocol is adapted from a method developed for Annamycin, a close structural analog of this compound, which results in a stable, lyophilized powder that can be readily reconstituted into a liposomal suspension.[3]
Experimental Protocol:
-
Preparation of the Lipid Solution:
-
Co-dissolve dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylglycerol (DMPG) in a 7:3 molar ratio in a suitable organic solvent such as a chloroform:methanol mixture.
-
-
Addition of this compound and Surfactant:
-
Dissolve this compound in the lipid solution to achieve a final lipid-to-drug weight ratio of 50:1.
-
Add Tween 20 to the mixture. The presence of a surfactant is crucial for reducing the reconstitution time and the final particle size of the liposomes.
-
-
Lyophilization:
-
Remove the organic solvent under reduced pressure to form a thin lipid film.
-
Freeze-dry the lipid film overnight to obtain a lyophilized powder. The preliposome powder is chemically stable for over 3 months at room temperature.
-
-
Reconstitution:
-
On the day of use, warm the lyophilized powder to 37°C.
-
Add sterile normal saline (1 ml per mg of this compound) and shake by hand for 1 minute to form a liposomal suspension. The resulting liposome suspension is chemically and physically stable for over 24 hours.
-
This compound-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable and biocompatible PLGA matrix.
Experimental Protocol:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent such as dichloromethane (e.g., 5 ml).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). For example, dissolve 1g of PVA in 100 ml of distilled water by heating to 85°C with stirring.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion. Sonication can be performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the washed nanoparticles in a suitable buffer for characterization and in vivo studies.
-
This compound-Loaded Solid Lipid Nanoparticles (SLNs) via Melt-Emulsification Ultrasonication
This method avoids the use of harsh organic solvents and is suitable for thermolabile drugs.
Experimental Protocol:
-
Preparation of the Lipid Phase:
-
Select a solid lipid with a melting point above physiological temperature, such as glyceryl monostearate.
-
Melt the lipid by heating it to 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse emulsion.
-
Sonicate the pre-emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
-
Solidification:
-
Cool the nanoemulsion to room temperature or below to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Characterization of this compound Nanoformulations
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoformulations.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo fate of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS).
Experimental Protocol:
-
Dilute the nanoparticle suspension in deionized water or a suitable buffer to an appropriate concentration.
-
Perform the DLS measurement using a Zetasizer or similar instrument.
-
Record the Z-average diameter (particle size), PDI, and zeta potential.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles. This is typically determined by separating the encapsulated drug from the free drug and quantifying the drug concentration using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol:
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the nanoparticle suspension using methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
-
Quantification of this compound:
-
Lyse the nanoparticles to release the encapsulated drug using a suitable solvent (e.g., methanol or acetonitrile).
-
Quantify the amount of this compound in the supernatant (free drug) and in the lysed nanoparticles (encapsulated drug) using a validated HPLC method.
-
HPLC Method: A reverse-phase HPLC method with UV detection can be developed. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the maximum absorbance of this compound.
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Data Presentation
The following tables summarize the expected characteristics of different this compound nanoformulations based on literature for analogous compounds. These tables should be populated with experimental data for direct comparison.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | 100 - 200 | < 0.2 | -20 to -40 |
| PLGA Nanoparticles | 150 - 250 | < 0.2 | -15 to -30 |
| Solid Lipid Nanoparticles | 100 - 300 | < 0.3 | -10 to -25 |
Table 2: Drug Loading and In Vivo Efficacy of this compound Nanoformulations
| Formulation Type | Encapsulation Efficiency (%) | Drug Loading (%) | In Vivo Efficacy (e.g., % Tumor Growth Inhibition) |
| Liposomes | > 90% | 1 - 5% | To be determined |
| PLGA Nanoparticles | 70 - 90% | 5 - 10% | To be determined |
| Solid Lipid Nanoparticles | 60 - 80% | 2 - 8% | To be determined |
In Vivo Efficacy Studies
The antitumor efficacy of this compound nanoformulations should be evaluated in relevant preclinical tumor models.
Experimental Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts (e.g., breast, lung, or colon cancer cell lines).
-
-
Treatment Groups:
-
Include groups for vehicle control, free this compound, and the different this compound nanoformulations.
-
-
Administration and Dosing:
-
Administer the formulations intravenously (i.v.) via the tail vein.
-
The dosing schedule will depend on the formulation and the tumor model but can be, for example, once or twice a week.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Record animal body weight as an indicator of systemic toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
This compound's Proposed Signaling Pathway for Apoptosis
This compound, upon entering a cancer cell, intercalates with DNA in the nucleus. This leads to the inhibition of DNA and RNA synthesis, causing DNA damage. The DNA damage response activates p53, a tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria. Cytochrome c release initiates the caspase cascade, starting with the activation of caspase-9, which then activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis. Concurrently, this compound-induced cellular stress can lead to the downregulation of survival pathways involving MAPK and NF-κB.
References
Application Notes and Protocols for the Heterologous Expression of the Anthramycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine antitumor antibiotic originally isolated from the thermophilic actinomycete Streptomyces refuineus.[1][2] Its complex structure and significant biological activity make it a molecule of interest for therapeutic development. The heterologous expression of its biosynthetic gene cluster (BGC) in a genetically tractable host offers a promising strategy for improving production yields, facilitating genetic engineering for analogue generation, and enabling detailed study of its biosynthesis. This document provides a comprehensive guide to the heterologous expression of the this compound BGC in Streptomyces lividans, a well-established host for the production of secondary metabolites.
The this compound BGC from Streptomyces refuineus has been successfully reconstructed and expressed in Streptomyces lividans, demonstrating the feasibility of this approach.[3] A key finding is that the heterologous production of this compound in S. lividans is temperature-dependent, mirroring the physiology of the native producer.[3]
Data Presentation
While the successful heterologous production of this compound in Streptomyces lividans has been reported, specific quantitative data on production yields in peer-reviewed literature is limited. The following tables are provided as templates for researchers to document and compare their findings.
Table 1: Comparison of this compound Production in Native and Heterologous Hosts
| Strain | Host Organism | Production Titer (mg/L) | Fermentation Conditions | Reference |
| Streptomyces refuineus | Native Producer | Data not publicly available | Specify Media, Temperature, Time | [2] |
| S. lividans::ant BGC | Heterologous Host | Data not publicly available | Specify Media, Temperature, Time |
Table 2: Optimization of this compound Production in Streptomyces lividans
| Parameter | Condition | This compound Yield (mg/L) | Notes |
| Temperature | 37°C | Insert Data | Baseline condition |
| 45°C | Insert Data | High temperature, reported to be effective | |
| 50°C | Insert Data | Upper-temperature limit exploration | |
| Carbon Source | Glucose (2%) | Insert Data | Standard carbon source |
| Soluble Starch (2%) | Insert Data | Alternative complex carbon source | |
| Nitrogen Source | Yeast Extract (0.5%) | Insert Data | Complex nitrogen source |
| Soy Peptone (0.5%) | Insert Data | Alternative complex nitrogen source |
Experimental Protocols
Protocol 1: Assembly of the this compound Biosynthetic Gene Cluster using Recombinogenic Cassettes
This protocol is adapted from the reported method of reconstructing the this compound BGC from two overlapping cosmids for subsequent integration into the Streptomyces lividans genome.
1.1. Preparation of Overlapping Cosmids:
-
Isolate high-quality genomic DNA from Streptomyces refuineus.
-
Construct a cosmid library of the S. refuineus genomic DNA.
-
Screen the cosmid library using probes designed from known this compound biosynthesis genes to identify cosmids containing parts of the BGC.
-
Identify two overlapping cosmids that together span the entire ~32.5 kb this compound BGC.
1.2. Design and Synthesis of Recombinogenic Cassettes:
-
Design two "recombinogenic cassettes." Each cassette will contain:
-
An antibiotic resistance marker (e.g., apramycin resistance, hygromycin resistance).
-
An origin of transfer (oriT) for conjugation from E. coli to Streptomyces.
-
A shared homologous region to facilitate recombination between the two modified cosmids.
-
Flanking regions homologous to sequences on each of the two overlapping cosmids to direct the insertion of the cassette.
-
-
Synthesize these cassettes using standard molecular biology techniques (e.g., PCR amplification and cloning).
1.3. Retrofitting Cosmids with Recombinogenic Cassettes:
-
Introduce the first recombinogenic cassette into the first cosmid in E. coli using lambda-Red-mediated recombination.
-
Introduce the second recombinogenic cassette into the second cosmid in E. coli using the same method.
-
Select for successfully retrofitted cosmids using the appropriate antibiotic resistance markers.
1.4. Recombination of Cosmids in E. coli :
-
Co-transform an E. coli strain capable of homologous recombination with the two retrofitted cosmids.
-
Select for co-transformants that have undergone recombination between the shared homologous regions on the two cassettes, resulting in a single plasmid containing the entire reconstructed this compound BGC. This can be selected for by using the unique combination of antibiotic resistance markers from the two original cassettes.
1.5. Final Vector for Integration:
-
The resulting single plasmid should be an E. coli-Streptomyces shuttle vector containing the full this compound BGC and elements for integration into the Streptomyces chromosome (e.g., a phage integrase system like φC31).
Protocol 2: Heterologous Expression of the this compound BGC in Streptomyces lividans
2.1. Conjugal Transfer of the BGC into Streptomyces lividans :
-
Transform the final expression vector containing the this compound BGC into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Prepare a spore suspension of the recipient Streptomyces lividans strain.
-
Perform intergeneric conjugation between the E. coli donor and the S. lividans recipient on a suitable agar medium (e.g., MS agar).
-
Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the marker on the expression vector to select for S. lividans exconjugants).
-
Incubate the plates until S. lividans colonies appear.
2.2. Fermentation for this compound Production:
-
Inoculate a seed culture of a confirmed S. lividans exconjugant in a suitable liquid medium (e.g., TSB).
-
Incubate the seed culture at 30°C with shaking until good growth is achieved.
-
Inoculate a production culture with the seed culture. A suitable production medium could be a modified R5A medium.
-
Incubate the production culture at a higher temperature, for instance, 45°C, as this compound production has been noted to occur at elevated temperatures. Fermentation should be carried out for 5-7 days.
2.3. Extraction of this compound:
-
Pellet the mycelium from the production culture by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with acetone or methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
2.4. Analysis of this compound Production:
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 333 nm).
-
-
Confirm the identity of the produced this compound by mass spectrometry (MS) and comparison to an authentic standard.
Visualizations
Workflow for Heterologous Expression
Caption: Experimental workflow for heterologous expression of the this compound BGC.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Logical Relationship of Key Experimental Stages
Caption: Logical flow of key stages in heterologous expression.
References
Application Notes and Protocols for DNA Binding Affinity Studies Using Radiolabeled Anthramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthramycin is a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA.[1] Its mechanism of action involves a sequence-selective covalent attachment to the C2-amino group of guanine bases, which in turn inhibits DNA replication and transcription.[1][2] The study of the binding affinity and kinetics of this compound with DNA is crucial for understanding its mechanism of action and for the development of new anticancer agents. Radiolabeling of this compound provides a highly sensitive method for quantifying its interaction with DNA.
These application notes provide detailed protocols for conducting DNA binding affinity studies using radiolabeled this compound. The methodologies described herein are fundamental for researchers in molecular pharmacology, oncology, and drug discovery. The primary techniques covered are the filtration binding assay and the electrophoretic mobility shift assay (EMSA), both of which are gold standards for studying ligand-receptor interactions.[3]
Data Presentation
The following table summarizes the quantitative data for the binding of this compound to DNA. It is important to note that specific binding affinities can vary depending on the DNA sequence, buffer conditions, and the specific experimental method employed.
| Parameter | Value | Method | DNA Substrate | Reference |
| Binding Constant (Kb) | (6.9 ± 0.3) x 104 M-1 | UV-Vis Spectroscopy | Calf Thymus DNA | [4] |
| Dissociation Constant (Kd) | ~10-5 M | Stopped-flow spectrophotometry | Calf Thymus DNA | |
| Kinetic Observation | Slow dissociation from DNA | Stopped-flow spectrophotometry | Calf Thymus DNA | |
| Binding Preference | Guanine residues in the minor groove | Molecular Simulations, NMR | Oligonucleotides | |
| Effect of Chromatin | Decreased reaction kinetics and binding levels | Time-course binding reactions | Chromatin |
Note: The binding constants for radiolabeled this compound are expected to be comparable to those of the unlabeled compound.
Experimental Protocols
Protocol 1: Filter Binding Assay
This protocol is designed to determine the equilibrium binding of radiolabeled this compound to DNA. The principle of this assay is the separation of DNA-bound radioligand from free radioligand by vacuum filtration through a filter that retains the DNA.
Materials:
-
Radiolabeled this compound (e.g., [3H]-anthramycin)
-
Calf Thymus DNA or specific oligonucleotide sequences
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the binding reactions in a final volume of 250 µL.
-
Add 150 µL of DNA solution (concentration to be optimized).
-
Add 50 µL of various concentrations of radiolabeled this compound (e.g., 0.2 - 20 nM).
-
For non-specific binding control wells, add a high concentration of unlabeled this compound before adding the radiolabeled ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester. This separates the DNA-bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the radioligand concentration.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding curve using non-linear regression analysis.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the binding of molecules to nucleic acids based on the change in the electrophoretic mobility of the nucleic acid upon binding.
Materials:
-
Radiolabeled this compound
-
DNA probe (a specific oligonucleotide sequence of interest)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer (Tris/Borate/EDTA)
-
Loading Dye (non-denaturing)
-
Phosphorimager or X-ray film
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the radiolabeled this compound with the DNA probe in the binding buffer.
-
The final volume is typically 10-20 µL.
-
Include a control lane with only the DNA probe.
-
-
Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for binding.
-
Electrophoresis:
-
Add loading dye to the samples.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150 V) at 4°C to prevent denaturation of the complex.
-
-
Detection:
-
After electrophoresis, dry the gel.
-
Expose the dried gel to a phosphorimager screen or X-ray film to visualize the bands.
-
-
Data Analysis:
-
A "shifted" band, which migrates slower than the free DNA probe, indicates the formation of a DNA-anthramycin complex.
-
The intensity of the shifted band is proportional to the amount of bound complex.
-
Quantitative analysis can be performed by densitometry to determine the fraction of bound DNA at different this compound concentrations, allowing for the estimation of the Kd.
-
Mandatory Visualizations
Caption: Experimental workflow for DNA binding affinity studies.
Caption: Mechanism of this compound binding to the DNA minor groove.
References
Application Notes and Protocols for the Development of an Anthramycin-Class Antibody-Drug Conjugate for a Prodrug Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of an antibody-drug conjugate (ADC) utilizing a pyrrolobenzodiazepine (PBD) dimer, a potent anthramycin-class DNA-binding agent, as the cytotoxic payload. This prodrug strategy leverages tumor-specific antibody targeting to deliver the highly potent DNA cross-linking agent, which is released in the tumor microenvironment or intracellularly, thereby minimizing systemic toxicity.
Introduction
This compound and its synthetic analogues, the pyrrolobenzodiazepines (PBDs), are a class of potent antitumor agents that exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts with guanine bases.[1] This interaction inhibits DNA replication and transcription, ultimately leading to cell death.[2][3] The high cytotoxicity of these compounds, however, has limited their therapeutic use due to off-target toxicities.[4]
A promising strategy to overcome this limitation is the development of antibody-drug conjugates (ADCs), where a PBD payload is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[1] This approach ensures that the cytotoxic agent is delivered preferentially to cancer cells, thereby increasing the therapeutic index. The ADC acts as a prodrug, releasing the active PBD payload upon internalization into the target cell and lysosomal degradation of the linker.
This document outlines the key steps in creating and evaluating an this compound-class PBD-ADC, including the synthesis of the PBD-linker conjugate, the conjugation to a targeting antibody, and the in vitro characterization of the resulting ADC.
Data Presentation
Table 1: In Vitro Cytotoxicity of PBD-Based ADCs in Various Cancer Cell Lines
| Cell Line | Target Antigen | ADC Construct | Linker Type | IC50 (pM) | Reference |
| KB | Folate Receptor α | Anti-FRα ADC (l-Ala-l-Ala linker) | Dipeptide | 7 | |
| T47D | Folate Receptor α | Anti-FRα ADC (l-Ala-l-Ala linker) | Dipeptide | 30 | |
| NCI-H2110 | Folate Receptor α | Anti-FRα ADC (l-Ala-l-Ala linker) | Dipeptide | 80 | |
| N87 | HER2 | Trastuzumab-Thailanstatin | N/A | 13-43 ng/mL | |
| BT474 | HER2 | Trastuzumab-Thailanstatin | N/A | 13-43 ng/mL | |
| K562 | N/A | C8-linked PBD Dimer (n=3) | Polymethylene | < IC50 of other linkers |
Table 2: Bystander Effect of an ADC in a Co-culture Model
| Co-culture Ratio (Ag+ : Ag-) | ADC Concentration | % Viability of Ag- Cells (Control) | % Viability of Ag- Cells (ADC-treated) | Bystander Killing (%) | Reference |
| 1:1 | 100 nM | 100 | 40 | 60 | |
| 1:3 | 100 nM | 100 | 65 | 35 | |
| 1:9 | 100 nM | 100 | 85 | 15 |
Experimental Protocols
Protocol 1: Synthesis of a Cathepsin B-Cleavable PBD Dimer-Linker Payload
This protocol describes the synthesis of a PBD dimer payload equipped with a cathepsin B-cleavable valine-alanine (Val-Ala) linker and a maleimide handle for antibody conjugation.
Materials:
-
PBD dimer core
-
Fmoc-Val-Ala-PABC-PNP
-
Piperidine
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Fmoc Deprotection: Dissolve the PBD dimer core in a solution of 20% piperidine in DMF. Stir at room temperature for 1 hour. Monitor the reaction by TLC or LC-MS. Once complete, evaporate the solvent under reduced pressure.
-
Linker Coupling: Dissolve the deprotected PBD dimer and Fmoc-Val-Ala-PABC-PNP in DMF. Add DIPEA and stir the reaction at room temperature overnight. Purify the product by flash chromatography.
-
Second Fmoc Deprotection: Remove the Fmoc group from the linker-PBD conjugate using 20% piperidine in DMF as described in step 1.
-
Maleimide Installation: Dissolve the deprotected linker-PBD conjugate in DMF. Add MC-NHS and DIPEA and stir at room temperature for 4 hours.
-
Purification: Purify the final PBD-linker payload by reversed-phase HPLC. Characterize the product by mass spectrometry and NMR.
Protocol 2: Conjugation of PBD-Linker to a Thiol-Engineered Antibody
This protocol details the conjugation of the maleimide-functionalized PBD payload to a monoclonal antibody with engineered cysteine residues.
Materials:
-
Thiol-engineered monoclonal antibody (mAb)
-
PBD-linker payload with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: Dissolve the mAb in PBS. Add a 10-fold molar excess of TCEP and incubate at 37°C for 2 hours to reduce the engineered disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a Sephadex G-25 column.
-
Conjugation Reaction: Immediately add the PBD-linker payload (dissolved in a small amount of DMSO) to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody). Gently mix and incubate at room temperature for 2 hours.
-
Purification: Remove unconjugated payload by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry and hydrophobic interaction chromatography (HIC). Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay verifies the enzymatic release of the PBD payload from the linker.
Materials:
-
PBD-ADC
-
Recombinant human Cathepsin B
-
Activation buffer (e.g., 30 mM DTT, 15 mM EDTA in water)
-
Assay buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in activation buffer for 15 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, dilute the activated Cathepsin B in pre-warmed assay buffer (37°C).
-
Initiate Cleavage: Add the PBD-ADC to the enzyme solution to a final concentration of approximately 1-5 µM.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction.
-
Quenching: Stop the reaction in the aliquots by adding an excess of cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and enzyme. Collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released PBD payload over time.
Protocol 4: In Vitro Cytotoxicity and Bystander Effect Assay
This protocol assesses the potency of the ADC on target cells and its ability to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
PBD-ADC
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or plate reader
Procedure:
-
Monoculture Cytotoxicity (IC50 Determination):
-
Seed Ag+ and Ag- cells in separate 96-well plates.
-
The next day, treat the cells with a serial dilution of the PBD-ADC.
-
Incubate for 72-120 hours.
-
Measure cell viability using a suitable reagent and determine the IC50 for each cell line.
-
-
Co-culture Bystander Effect Assay:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
The next day, treat the co-culture with the PBD-ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Incubate for 72-120 hours.
-
Quantify the number of viable Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader.
-
Calculate the percentage of bystander killing by comparing the number of viable Ag- cells in ADC-treated wells to untreated control wells.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anthramycin as a Molecular Probe for DNA Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anthramycin as a DNA Probe
This compound is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family, originally isolated from Streptomyces refuineus. Its biological activity stems from its ability to form a covalent adduct with DNA, leading to the inhibition of DNA and RNA synthesis.[3] This specific and covalent interaction makes this compound a valuable molecular probe for investigating various aspects of DNA dynamics, including local DNA structure, DNA-protein interactions, and the cellular response to DNA damage. Unlike simple intercalators or groove binders, the formation of a stable, covalent this compound-DNA adduct allows for the study of downstream events with high precision.
Mechanism of DNA Binding
This compound binds sequence-selectively within the minor groove of DNA. The process involves two main steps:
-
Reversible Non-covalent Binding: The this compound molecule initially associates with the DNA minor groove through non-covalent interactions, including hydrogen bonding and van der Waals forces.
-
Irreversible Covalent Adduct Formation: Following initial binding, a covalent aminal bond is formed between the C11 position of this compound and the exocyclic C2-amino group (N2) of a guanine base.[4]
This binding is highly specific for guanine and shows a preference for sequences with a central guanine flanked by purines (5'-Pu-G-Pu).[5] The resulting adduct causes minimal distortion of the DNA helix, making it an excellent tool for studying how subtle lesions are recognized and processed by cellular machinery.
Caption: Mechanism of this compound-DNA Adduct Formation.
Key Features and Applications
-
Probing DNA Conformation: The sequence-specific binding of this compound can be used to probe the local flexibility and conformation of DNA. Studies have shown that the kinetics of adduct formation and the degree of DNA bending are sequence-dependent.
-
Studying DNA-Protein Interactions: this compound-modified DNA substrates can be used in electrophoretic mobility shift assays (EMSA) or DNA footprinting to investigate how the presence of the adduct affects the binding of DNA-binding proteins, such as transcription factors or repair enzymes.
-
Investigating DNA Repair Pathways: As a DNA damaging agent that forms a distinct lesion, this compound is a useful tool for studying nucleotide excision repair (NER) and other repair pathways. Cells deficient in specific repair pathways, such as Xeroderma Pigmentosum cells, show increased sensitivity to this compound.
-
High-Throughput Screening: The interaction can be adapted for fluorescence-based assays, potentially allowing for high-throughput screening of compounds that modulate this compound-DNA binding or the cellular response to this type of DNA damage.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound. Note that specific fluorescence properties are not well-documented and must be determined empirically.
Table 1: Spectroscopic and Binding Properties
| Parameter | Value | Notes |
|---|---|---|
| UV Absorbance Max (λmax) | ~335 nm | In aqueous buffer. The spectrum changes upon binding to DNA. |
| Excitation Max (λex) | To be determined | Must be determined empirically. Start by scanning excitation from 300-360 nm while monitoring emission at ~400-450 nm. |
| Emission Max (λem) | To be determined | Must be determined empirically. Expect a potential blue or red shift upon DNA binding. |
| Fluorescence Quantum Yield (ΦF) | To be determined | Expected to be low for the free drug and may change upon covalent binding to DNA. |
| Fluorescence Lifetime (τ) | To be determined | Changes in lifetime can be a sensitive indicator of binding and local environment. |
| Binding Affinity (Kd) | Not Applicable | The final interaction is covalent and effectively irreversible. Kinetics are more relevant. |
| Binding Kinetics | Sequence-dependent | Reaction is faster in preferred 5'-PuGPu-3' sequences. |
Table 2: Cytotoxicity Data (Illustrative)
| Cell Line | IC50 (Concentration for 50% Inhibition) | Notes |
|---|---|---|
| MCF-7 (Human Breast Adenocarcinoma) | To be determined | IC50 values for this compound analogs against MCF-7 have been reported. |
| HeLa (Human Cervical Cancer) | To be determined | A common cell line for cytotoxicity and DNA repair studies. |
| Xeroderma Pigmentosum (XP) Fibroblasts | Lower than normal cells | XP cells are deficient in DNA repair, leading to higher sensitivity. |
Experimental Protocols
Protocol 1: Characterization of this compound-DNA Interaction by Fluorescence Spectroscopy
Objective: To monitor the covalent binding of this compound to DNA in vitro by observing changes in fluorescence intensity over time.
Note: Since the intrinsic fluorescence properties of this compound are not well-characterized, this protocol outlines the steps to first determine the optimal excitation/emission wavelengths and then perform a kinetic binding assay.
Materials:
-
This compound (handle with extreme care, potent toxin)
-
Calf Thymus DNA or specific guanine-containing oligonucleotide
-
Reaction Buffer: 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.4
-
Fluorometer with kinetic measurement capabilities
-
Quartz cuvettes
Methodology:
Part A: Determination of Optimal Wavelengths
-
Prepare a 10 µM solution of this compound in the reaction buffer.
-
Prepare a solution of 10 µM this compound with a saturating concentration of DNA (e.g., 200 µM base pairs). Incubate for at least 2 hours at 37°C to allow for covalent adduct formation.
-
Excitation Spectrum: Set the emission wavelength to a starting guess of 420 nm. Scan the excitation wavelengths from 280 nm to 400 nm for both the "free" and "DNA-bound" this compound samples. Identify the excitation maximum (λex).
-
Emission Spectrum: Set the excitation to the determined λex. Scan the emission wavelengths from (λex + 20 nm) to 600 nm for both samples. Identify the emission maximum (λem) and note any significant change in intensity or wavelength shift upon binding.
Part B: Kinetic Binding Assay
-
Set the fluorometer to kinetic mode, with excitation and emission wavelengths determined in Part A.
-
Equilibrate a cuvette containing a known concentration of DNA (e.g., 50 µM base pairs) in reaction buffer to 37°C in the fluorometer.
-
Initiate the measurement to establish a baseline fluorescence of the DNA solution.
-
Inject a small volume of concentrated this compound stock solution to achieve the desired final concentration (e.g., 1-5 µM). Mix quickly but gently.
-
Record the fluorescence intensity over time. The reaction kinetics can be slow, so monitor for at least 60-120 minutes.
-
Fit the resulting curve (fluorescence vs. time) to an appropriate kinetic model (e.g., single exponential) to extract observed rate constants (k_obs).
Caption: Experimental Workflow for Kinetic Analysis.
Protocol 2: DNA Footprinting Analysis of this compound Binding Sites
Objective: To identify the specific DNA sequences where this compound covalently binds using DNase I footprinting.
Materials:
-
DNA fragment of interest (150-500 bp), end-labeled with a fluorescent dye (e.g., IRDye, FAM).
-
This compound
-
DNase I and DNase I Reaction Buffer (e.g., 10 mM MgCl2, 5 mM CaCl2)
-
Reaction Buffer (as in Protocol 1)
-
Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (70% and 100%)
-
Formamide Loading Dye
-
Capillary electrophoresis DNA analyzer or high-resolution polyacrylamide gel
Methodology:
-
Binding Reaction: In separate tubes, incubate the fluorescently labeled DNA probe (final concentration ~10-20 nM) with increasing concentrations of this compound (e.g., 0, 0.1 µM, 1 µM, 10 µM) in reaction buffer. Allow the reaction to proceed for at least 2 hours at 37°C.
-
DNase I Digestion: Add DNase I reaction buffer to each tube. Add a freshly diluted aliquot of DNase I. The optimal concentration of DNase I must be predetermined to yield a uniform ladder of fragments in the absence of this compound. Incubate for exactly 1-2 minutes at room temperature.
-
Stop Reaction: Terminate the digestion by adding Stop Solution.
-
Purification: Perform a phenol:chloroform extraction to remove proteins, followed by ethanol precipitation to recover the DNA fragments. Resuspend the dried DNA pellet in a small volume of formamide loading dye.
-
Fragment Analysis: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Separate the DNA fragments using a capillary electrophoresis DNA analyzer or a denaturing polyacrylamide sequencing gel.
-
Data Analysis: Analyze the resulting electropherogram or autoradiogram. The binding sites of this compound will appear as "footprints"—regions of protection from DNase I cleavage, seen as gaps in the DNA ladder compared to the "no this compound" control lane.
Protocol 3: Probing DNA Repair Pathways with this compound
Objective: To assess the cellular response to this compound-induced DNA damage, specifically the involvement of DNA repair proteins.
Materials:
-
Human cell lines (e.g., HeLa, U2OS)
-
Cell culture medium, serum, and antibiotics
-
This compound
-
PBS, Formaldehyde, Triton X-100
-
Primary antibody against a DNA repair protein (e.g., γH2AX for double-strand breaks, XPC for NER)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Allow them to adhere overnight. Treat the cells with a cytotoxic concentration of this compound (e.g., 1-10 µM, determined from prior cytotoxicity assays) for 1-2 hours. Include an untreated control.
-
Recovery: Remove the this compound-containing medium, wash the cells with PBS, and add fresh medium. Return the cells to the incubator and collect coverslips at various time points (e.g., 0, 2, 6, 24 hours) to monitor the repair process.
-
Immunofluorescence Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Microscopy and Analysis: Mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope, capturing the DAPI (blue) and secondary antibody (e.g., green or red) channels.
-
Interpretation: Quantify the formation of fluorescent foci in the nucleus. An increase in the number and intensity of foci for the target repair protein over time indicates its recruitment to the sites of this compound-DNA adducts, providing evidence for the activation of that specific repair pathway.
Caption: Logic Diagram for Investigating DNA Repair.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of properties of the in vitro and cellular this compound-DNA adducts and characterization of the reaction of this compound with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C16H17N3O4 | CID 12306674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing the chemical instability and solubility of anthramycin
Welcome to the technical support center for anthramycin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the chemical instability and solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is sensitive to heat, light, and certain solvents. Its chemical structure is inherently unstable, and it can degrade over time, especially when not stored under optimal conditions. A notable instability is its conversion to its epimer, this compound-11-methyl-ether, when exposed to hot methanol.[1]
Q2: How should I store this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be kept at -20°C.[2] Stock solutions, typically prepared in a suitable organic solvent like DMSO, should be stored at -80°C to minimize degradation.[2] It is also recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in foil.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound has limited aqueous solubility. For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used. For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80 to improve solubility and bioavailability.[2] While specific quantitative data for this compound is limited, a related compound, phencyclidine hydrochloride, shows solubility in methanol (30 mg/mL), 0.1N HCl (18.4 mg/mL), and water (11.2 mg/mL), which may provide some initial guidance.
Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What can I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your experimental concentration might be above the solubility limit of this compound in the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental design allows, a small, non-toxic percentage of a co-solvent like DMSO can be included in the final aqueous solution to maintain solubility.
-
Use a surfactant: A biocompatible surfactant, such as Tween 80, can help to keep the compound in solution.
-
Sonication: Brief sonication of the final solution may help to redissolve small precipitates.
Q5: How can I monitor the stability of my this compound solution over time?
A5: The most reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound over time.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in vitro assays. | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and store at -80°C. Prepare working solutions immediately before use. |
| Precipitate forms in cell culture media upon addition of this compound. | The concentration of this compound exceeds its solubility in the media. The percentage of organic solvent from the stock solution is too high and is causing the compound to crash out. | Reduce the final concentration of this compound. Prepare a more dilute stock solution to minimize the volume of organic solvent added to the media. Consider using a formulation with a solubilizing agent if compatible with your cell line. |
| Batch-to-batch variability in experimental results. | Inconsistent purity or degradation of the this compound powder. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. Always store the powder under the recommended conditions (-20°C, protected from light). |
| Formation of an unexpected peak in HPLC analysis. | This could be a degradation product, such as the epimer this compound-11-methyl-ether, especially if methanol was used as a solvent at elevated temperatures. | Characterize the new peak using mass spectrometry (MS). If epimerization is suspected, avoid heating this compound in methanol. |
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection |
| Powder | -20°C | Up to 3 years | Recommended |
| In Solvent | -80°C | Up to 1 year | Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific solution over time under defined conditions (e.g., temperature, pH).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
-
pH meter
-
Amber HPLC vials
Procedure:
-
Prepare the this compound solution in the desired buffer or solvent at a known concentration.
-
Divide the solution into several amber HPLC vials.
-
Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Immediately analyze the sample by HPLC.
-
Monitor the peak area of the intact this compound peak over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: Strategies to Mitigate Dose-Limiting Cardiotoxicity of Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of anthracycline-induced cardiotoxicity. Below you will find troubleshooting advice for common experimental hurdles, detailed protocols for key assays, and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms driving anthracycline-induced cardiotoxicity?
A1: The cardiotoxic effects of anthracyclines are multifactorial, stemming from a cascade of cellular insults. The principal mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can participate in redox cycling, leading to the production of superoxide radicals and other ROS. This induces significant oxidative stress, causing damage to cellular lipids, proteins, and DNA within cardiomyocytes.[1]
-
Topoisomerase IIβ (TOP2B) Inhibition: Unlike their anticancer effects, which are primarily mediated through topoisomerase IIα, in cardiomyocytes, anthracyclines inhibit TOP2B. This inhibition results in DNA double-strand breaks, which in turn activate pathways leading to mitochondrial dysfunction and apoptosis.[2]
-
Mitochondrial Dysfunction: Mitochondria are a key target of anthracycline-induced damage. These drugs accumulate within the mitochondria, disrupting the electron transport chain, impairing ATP synthesis, and further amplifying ROS production, creating a detrimental feedback loop.[3]
-
Iron Metabolism Dysregulation: Anthracyclines can form complexes with intracellular iron, which catalyzes the generation of highly damaging hydroxyl radicals through the Fenton and Haber-Weiss reactions, thereby intensifying oxidative stress.[4]
-
Impaired Calcium Homeostasis: These agents can disrupt the normal flux and storage of calcium within cardiomyocytes.[5] This can lead to calcium overload, which may trigger arrhythmias and impair contractile function.
-
Induction of Apoptosis and Necrosis: The cumulative effect of these molecular and cellular derangements is the activation of programmed cell death (apoptosis) and necrosis in cardiomyocytes. This loss of cardiac muscle cells is a fundamental contributor to the development of cardiomyopathy and heart failure.
Q2: What are the established clinical strategies for mitigating anthracycline-induced cardiotoxicity?
A2: In clinical practice, several strategies are implemented to minimize the risk of cardiotoxicity associated with anthracycline use:
-
Cumulative Dose Limitation: The most critical and long-standing strategy is the strict limitation of the total lifetime cumulative dose of anthracyclines administered to a patient. For doxorubicin, this limit is generally considered to be between 400 and 550 mg/m².
-
Dexrazoxane Administration: Dexrazoxane is an iron-chelating agent and is the only drug approved by the FDA for the prevention of anthracycline-induced cardiotoxicity. It is typically considered for patients who are expected to receive a cumulative doxorubicin dose exceeding 300 mg/m².
-
Liposomal Formulations: The encapsulation of anthracyclines within liposomes, such as in liposomal doxorubicin, modifies the drug's distribution and reduces its accumulation in cardiac tissue. This approach has been shown to decrease cardiotoxicity while preserving antitumor efficacy.
-
Prolonged Infusion: Administering anthracyclines via a slow, continuous infusion over several hours, as opposed to a rapid bolus injection, can lower peak plasma concentrations and may be associated with a reduced risk of cardiac damage.
-
Cardioprotective Co-medications: The prophylactic use of certain cardiovascular medications, including ACE inhibitors, angiotensin receptor blockers (ARBs), and beta-blockers, has demonstrated some effectiveness in preventing or attenuating the decline in cardiac function in patients receiving anthracyclines, especially those at high risk.
Q3: What are common challenges in the in vitro assessment of anthracycline cardiotoxicity and how can they be overcome?
A3: Researchers frequently encounter specific technical challenges when studying anthracycline cardiotoxicity in a laboratory setting. The following table outlines common issues and provides practical solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| High Background Fluorescence in Flow Cytometry Assays | The inherent autofluorescence of anthracycline compounds can interfere with the detection of fluorescent probes. | Spectral Separation: Select fluorochromes for your assays that have emission spectra with minimal overlap with that of the anthracycline being tested. Compensation: Utilize single-stained controls to perform accurate fluorescence compensation. Quenching Agents: In certain applications, specific quenching agents can be employed, but their potential impact on cell viability must be carefully validated. Non-Fluorescent Analogs: If available, consider using non-fluorescent derivatives of the anthracycline for specific experimental endpoints. |
| Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT) | The quinone structure of anthracyclines can lead to the direct chemical reduction of tetrazolium salts, resulting in a false-positive signal for cell viability. | Cell-Free Controls: Always include a control containing the anthracycline and the assay reagent in the absence of cells to assess for direct chemical reduction. Alternative Viability Assays: Employ viability assays that are based on different principles, such as measuring intracellular ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity through lactate dehydrogenase (LDH) release. |
| Precipitation of Anthracycline Analogs in Culture Medium | Novel or modified anthracycline compounds may exhibit poor aqueous solubility. | Solvent Optimization: Use a minimal volume of a biocompatible solvent, such as DMSO, to create a concentrated stock solution before further dilution in the culture medium. Ensure the final solvent concentration is non-toxic to the cardiomyocytes. Formulation Strategies: Explore the use of solubilizing agents or the formulation of the compound into liposomes or nanoparticles to improve its solubility and stability in aqueous solutions. |
| Challenges in Maintaining Primary Cardiomyocyte Cultures | Primary cardiomyocytes are terminally differentiated and do not proliferate in vitro, making them highly sensitive to culture conditions and experimental manipulations. | Optimized Culture Conditions: Utilize specialized cardiomyocyte culture media and supplements. Coat culture surfaces with extracellular matrix proteins like laminin or fibronectin to promote attachment and survival. iPSC-Derived Cardiomyocytes: Consider using induced pluripotent stem cell (iPSC)-derived cardiomyocytes as a more reproducible and scalable alternative to primary cells. |
Troubleshooting Guides
Guide 1: Measurement of Reactive Oxygen Species (ROS) in Anthracycline-Treated Cardiomyocytes
This guide provides a foundational protocol for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding: Plate cardiomyocytes (e.g., H9c2 cells or iPSC-derived cardiomyocytes) in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Drug Treatment: Treat the cells with the desired concentrations of the anthracycline for the specified time. Include a positive control (e.g., hydrogen peroxide) and a vehicle control.
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Remove the medium containing the anthracycline and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
Following incubation, gently wash the cells twice with warm PBS to remove any excess probe.
-
Add 100 µL of PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Autofluorescence from the anthracycline compound. Incomplete removal of the DCFH-DA probe. | Utilize a plate reader with bottom-reading capabilities to minimize interference from the culture medium. Ensure thorough but gentle washing after probe incubation. Include a "no-probe" control for each experimental condition to accurately subtract background fluorescence. |
| Low Signal-to-Noise Ratio | Insufficient loading of the probe. Low levels of ROS production. | Increase the incubation time with DCFH-DA or use a slightly higher concentration (up to 20 µM), ensuring it is not toxic to the cells. Confirm that the positive control is generating a robust signal. For superoxide detection, consider using a more specific probe such as dihydroethidium (DHE). |
| Photobleaching | Excessive exposure of the fluorescent probe to the excitation light source. | Minimize the exposure time during fluorescence measurements. If possible, use a plate reader equipped with a shutter for the excitation light source. |
Guide 2: Assessment of Apoptosis via Caspase-3 Activity Assay
This guide details a colorimetric method for measuring the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Cell Lysis:
-
Following drug treatment, collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells with ice-cold PBS and centrifuge to obtain a compact cell pellet.
-
Resuspend the cell pellet in a chilled lysis buffer, typically provided with a commercial caspase-3 assay kit.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet the cell debris.
-
Carefully collect the supernatant, which contains the cytosolic protein extract.
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method such as the Bradford or BCA protein assay.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to individual wells.
-
Add the reaction buffer, which typically contains dithiothreitol (DTT), to each well.
-
Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroaniline (pNA) cleaved from the substrate, which reflects the caspase-3 activity.
| Problem | Possible Cause | Solution |
| High Background Signal | Activity of other proteases that may non-specifically cleave the substrate. | Include a control sample that is pre-incubated with a specific caspase-3 inhibitor (e.g., DEVD-CHO) to determine the proportion of the signal that is due to specific caspase-3 activity. |
| Low Signal Intensity | Insufficient induction of apoptosis. Low protein concentration in the lysate. | Increase the concentration of the anthracycline or the duration of the treatment. Ensure that a known positive control for apoptosis induces a strong signal. Increase the amount of protein lysate used per assay well. |
| High Variability Between Replicates | Incomplete or inconsistent cell lysis. Inaccurate pipetting. | Ensure thorough cell lysis by vortexing or sonication if recommended by the assay kit manufacturer. Use a multichannel pipette for the addition of reagents to minimize pipetting variability across the plate. |
Data Presentation
Table 1: Comparative Efficacy of Cardioprotective Agents Against Anthracycline-Induced Cardiotoxicity
| Cardioprotective Agent | Primary Mechanism of Action | Impact on Left Ventricular Ejection Fraction (LVEF) | Effect on Cardiac Biomarkers (e.g., Troponin) | Key Clinical Findings |
| Dexrazoxane | Iron chelator; Topoisomerase IIβ inhibitor | Significantly reduces the decline in LVEF | Attenuates the elevation of troponin levels | A meta-analysis of 10 randomized controlled trials demonstrated a significant reduction in the risk of heart failure (Relative Risk 0.29) |
| ACE Inhibitors (e.g., Enalapril) | Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced cardiac remodeling | Can prevent or lessen the decline in LVEF | May reduce the elevation of cardiac biomarkers | Prophylactic administration has been shown to be beneficial in preserving both systolic and diastolic cardiac function |
| Beta-Blockers (e.g., Carvedilol, Nebivolol) | Block the effects of catecholamines on the heart; Carvedilol also possesses antioxidant properties | Can prevent LVEF decline and improve diastolic function | May blunt the increase in troponin levels | Carvedilol, in particular, has shown protective effects in several clinical trials |
| Statins | HMG-CoA reductase inhibitors with pleiotropic anti-inflammatory and antioxidant effects | May prevent the decline in LVEF | Limited data, but may have a beneficial effect | Some studies suggest a correlation between statin use during anthracycline therapy and a lower risk of developing heart failure |
| Mineralocorticoid Receptor Antagonists (e.g., Spironolactone) | Block the action of aldosterone, thereby reducing cardiac fibrosis and inflammation | Associated with a significant improvement in LVEF in a network meta-analysis | Significantly reduces troponin elevation | Demonstrate considerable promise in the preservation of cardiac function |
Visualizations
Signaling Pathways in Anthracycline Cardiotoxicity
Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.
Experimental Workflow for Assessing Cardioprotective Agents
Caption: A typical experimental workflow for evaluating cardioprotective agents in vitro.
Logical Relationship of Mitigation Strategies
Caption: Interrelationship of strategies to mitigate anthracycline cardiotoxicity.
References
- 1. Summary of Clinical Trials for the Prevention and Treatment of Cardiomyopathy Related to Anthracyclines and HER2-Targeted Agents - American College of Cardiology [acc.org]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention [frontiersin.org]
Technical Support Center: Investigating Bacterial Resistance to Anthramycin
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to the antitumor antibiotic, anthramycin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pyrrolobenzodiazepine antibiotic that exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction inhibits both DNA and RNA synthesis, ultimately leading to cell death.[1]
Q2: What are the known mechanisms of bacterial resistance to this compound?
Currently, documented resistance mechanisms to this compound in bacteria are limited. However, general mechanisms of antibiotic resistance are likely to apply. These can be broadly categorized as:
-
Reduced Permeability: Alterations in the bacterial cell envelope, such as changes in outer membrane proteins (porins) or the lipopolysaccharide (LPS) layer in Gram-negative bacteria, can restrict the entry of this compound into the cell.[2][3] The producing organism, Streptomyces refuineus, has been shown to develop impermeability to this compound in its stationary phase.[2]
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its DNA target. This is a common resistance mechanism against various antibiotics.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade this compound, rendering it inactive.
-
Target Modification: While less common for DNA-binding agents, mutations in DNA gyrase or topoisomerases could potentially alter DNA topology and indirectly affect this compound binding.
-
DNA Repair Mechanisms: Enhanced DNA repair pathways could potentially mitigate the damage caused by this compound-DNA adducts.
Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes?
Inconsistent MIC values for this compound can arise from several factors:
-
Inoculum Effect: Variation in the initial bacterial density can significantly impact the apparent MIC.
-
Media Composition: The type of growth medium can influence both bacterial growth and the stability of this compound.
-
This compound Instability: this compound is sensitive to light and pH. Improper storage or handling can lead to degradation and reduced potency.
-
Binding to Plastics: this compound may adsorb to the surface of plastic microtiter plates, reducing its effective concentration.
Troubleshooting Guides
Issue 1: Difficulty in Determining Accurate MIC Values
Symptoms:
-
Wide variation in MIC values between replicate experiments.
-
Trailing endpoints (partial growth inhibition over a range of concentrations).
-
No clear inhibition of growth even at high concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Inoculum Density | Standardize your inoculum to 0.5 McFarland before dilution. Verify the final inoculum concentration by plating serial dilutions. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and use appropriate buffers to maintain a stable pH. |
| Binding to Labware | Consider using low-binding microtiter plates. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
| Contamination | Ensure aseptic technique throughout the procedure. Include a sterility control (broth only) and a growth control (broth with bacteria, no antibiotic) in each assay. |
Issue 2: Suspected Efflux Pump-Mediated Resistance
Symptoms:
-
The MIC of this compound is significantly reduced in the presence of an efflux pump inhibitor (EPI).
-
Increased accumulation of a fluorescent dye (e.g., ethidium bromide) inside the bacterial cells when treated with an EPI.
Experimental Approach:
To investigate the role of efflux pumps, perform MIC assays with and without a known broad-spectrum EPI, such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease (four-fold or more) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
Issue 3: Investigating Reduced Permeability
Symptoms:
-
Lower intracellular concentration of this compound in the resistant strain compared to the susceptible strain.
-
No significant change in MIC in the presence of efflux pump inhibitors.
Experimental Approach:
Quantify the intracellular accumulation of this compound using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) on cell lysates. Comparing the uptake between susceptible and resistant strains can reveal differences in permeability.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Fold Change in Resistance |
| E. coli ATCC 25922 | Susceptible | 0.5 | - |
| E. coli (Resistant Mutant 1) | Reduced Permeability | 8 | 16 |
| E. coli (Resistant Mutant 2) | Efflux Pump Overexpression | 16 | 32 |
| S. aureus ATCC 29213 | Susceptible | 0.25 | - |
| S. aureus (Resistant Isolate) | Unknown | 4 | 16 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
1. Materials:
- Mueller-Hinton Broth (MHB)
- This compound stock solution (in DMSO or other suitable solvent)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates (low-binding plates recommended)
- Efflux Pump Inhibitor (EPI) stock solution (optional)
2. Procedure:
- Prepare a 0.5 McFarland standard of the bacterial culture.
- Dilute the standardized culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate. The final volume in each well should be 50 µL.
- (Optional) For EPI experiments, add the EPI to a parallel set of dilutions at a final concentration that does not inhibit bacterial growth on its own.
- Inoculate each well with 50 µL of the diluted bacterial suspension.
- Include a growth control (no this compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 16-20 hours.
- Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Troubleshooting:
-
Precipitation of this compound: If precipitation is observed at high concentrations, consider using a different solvent or adjusting the pH of the medium.
-
Slow Growth: Some resistant strains may grow slower. Extend incubation time if necessary, but be consistent across experiments.
Protocol 2: Ethidium Bromide Accumulation Assay for Efflux Pump Activity
1. Materials:
- Bacterial culture in mid-log phase
- Phosphate-buffered saline (PBS)
- Ethidium bromide (EtBr) solution
- Glucose
- Efflux Pump Inhibitor (EPI)
- Fluorometer or fluorescence plate reader
2. Procedure:
- Harvest bacterial cells by centrifugation and wash twice with PBS.
- Resuspend the cells in PBS to an OD600 of 0.4.
- Aliquot the cell suspension into a 96-well black, clear-bottom plate.
- Add EtBr to a final concentration of 2 µg/mL.
- Add the test compound (potential EPI) or a known EPI as a positive control. Include a no-EPI control.
- Immediately start monitoring the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time.
- After the fluorescence signal plateaus, add glucose to energize the cells and observe any decrease in fluorescence, indicating efflux.
Troubleshooting:
-
High Background Fluorescence: Ensure cells are washed thoroughly to remove any residual media components.
-
No Change in Fluorescence: The tested strain may not have significant efflux activity for EtBr, or the test compound is not an effective inhibitor.
Mandatory Visualizations
References
- 1. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Gene Expression in Bacteria during Infections Using an Adaptable Set of Bioluminescent, Fluorescent and Colorigenic Fusion Vectors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unstable anthramycin-DNA adducts during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthramycin-DNA adducts. The inherent instability of these adducts presents unique challenges during experimental analysis. This guide offers practical solutions and detailed protocols to help ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant loss of my this compound-DNA adduct signal during sample preparation. What is the most likely cause?
A1: The primary cause of adduct loss is the inherent instability of the this compound-DNA linkage. This covalent bond is only stable as long as the secondary structure of the DNA is maintained.[1] Any experimental condition that leads to DNA denaturation, such as high temperatures or enzymatic degradation, can cause the release of the bound this compound.[1] It is also known that this compound adducts can be particularly unstable during the process of DNA digestion.[2]
Q2: My LC-MS results show inconsistent adduct quantification between replicates. What could be the issue?
A2: Inconsistent quantification is often a result of variable adduct degradation during sample processing. Key factors to consider are:
-
Temperature Fluctuations: Even minor differences in temperature during incubation or storage can affect adduct stability.
-
Enzymatic Digestion Inconsistency: The activity of nucleases can vary between samples, leading to different rates of DNA degradation and subsequent adduct loss.
-
pH Variations: Changes in pH can also impact the stability of the adduct.
-
Matrix Effects: High levels of unmodified nucleosides from the digested DNA can suppress the ionization of the adduct in the mass spectrometer, leading to inconsistent signal intensity.
Q3: I am struggling to obtain a clear NMR spectrum of my adduct. What are the common challenges?
A3: NMR analysis of DNA adducts, particularly unstable ones, faces several challenges. The low abundance of adducts in biological samples often means that nanomole quantities are required for a clear signal, which can be difficult to obtain.[1][3] Additionally, conformational exchange of the adduct within the DNA structure can lead to broadened peaks in the NMR spectrum, making interpretation difficult.
Experimental Protocols & Methodologies
Protocol 1: Mild Enzymatic Digestion for Unstable Adducts
This protocol is designed to minimize the degradation of this compound-DNA adducts during the enzymatic digestion of DNA to nucleosides for subsequent LC-MS analysis.
Materials:
-
DNA sample containing this compound adducts
-
Nuclease P1
-
Alkaline Phosphatase
-
50 mM Sodium Acetate buffer (pH 5.0)
-
100 mM Tris-HCl buffer (pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Resuspend 10 µg of adducted DNA in 100 µL of 50 mM sodium acetate buffer (pH 5.0) in a microcentrifuge tube.
-
Add 5 units of Nuclease P1 to the DNA solution.
-
Incubate the mixture at 37°C for 2 hours. Note: For highly unstable adducts, consider reducing the incubation time to 1 hour or lowering the temperature to 25°C and increasing the enzyme concentration.
-
Add 10 µL of 100 mM Tris-HCl buffer (pH 7.5) to adjust the pH for the next enzymatic step.
-
Add 5 units of Alkaline Phosphatase to the mixture.
-
Incubate at 37°C for 1 hour.
-
Immediately after incubation, place the sample on ice to stop the reaction.
-
Proceed with sample clean-up and analysis via LC-MS as quickly as possible.
Data Presentation
Table 1: Hypothetical Stability of this compound-DNA Adducts Under Various Conditions
This table presents illustrative data on the percentage of adduct remaining after a 2-hour incubation under different temperature and pH conditions. This is intended to provide a general understanding of the adduct's lability.
| Temperature (°C) | pH | Buffer | % Adduct Remaining (Hypothetical) |
| 4 | 7.0 | Tris-HCl | 95% |
| 25 | 7.0 | Tris-HCl | 80% |
| 37 | 7.0 | Tris-HCl | 65% |
| 50 | 7.0 | Tris-HCl | 40% |
| 37 | 5.0 | Sodium Acetate | 70% |
| 37 | 8.5 | Tris-HCl | 55% |
Table 2: Comparison of Analytical Techniques for this compound-DNA Adducts
| Technique | Sensitivity | Structural Information | Throughput | Key Challenges |
| LC-MS/MS | High (fmol-amol) | Molecular weight and fragmentation pattern | High | Adduct instability during digestion, ion suppression |
| NMR | Low (nmol-µmol) | Detailed 3D structure and conformation | Low | Sample quantity requirements, peak broadening |
| ³²P-Postlabeling | Very High (amol-zmol) | Limited structural information | Medium | Handling of radioactivity, non-specific labeling |
Visualizations
Caption: Workflow for analyzing this compound-DNA adducts.
Caption: Troubleshooting decision tree for adduct loss.
References
Technical Support Center: Managing Anthracycline-Induced Bone marrow Suppression
This guide provides researchers, scientists, and drug development professionals with technical support for managing and investigating bone marrow suppression, a common side effect of anthracycline chemotherapy. It includes frequently asked questions, troubleshooting guides for common laboratory assays, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of anthracycline-induced bone marrow suppression?
A1: Anthracycline-induced bone marrow suppression, or myelosuppression, primarily results from the drugs' effects on highly proliferative hematopoietic stem and progenitor cells (HSPCs). The main mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition : Anthracyclines insert themselves into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks, cell cycle arrest in the G1/G2 phase, and ultimately apoptosis (cell death) in rapidly dividing hematopoietic cells.[1][2]
-
Reactive Oxygen Species (ROS) Generation : The quinone moiety in the anthracycline structure can undergo redox cycling, producing high levels of ROS.[3] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.[4]
-
Induction of Apoptosis : Anthracyclines can trigger apoptosis through various signaling pathways. For instance, doxorubicin has been shown to activate p38 and JNK signaling pathways, as well as the p53 tumor suppressor protein, in bone marrow-derived mesenchymal stem cells (BMSCs), which are crucial for supporting hematopoiesis.[5]
Q2: Which experimental models are suitable for studying anthracycline-induced myelosuppression?
A2: Both in vivo and in vitro models are essential for a comprehensive study of anthracycline-induced myelosuppression.
-
In Vivo Models :
-
Murine Models : Mice, particularly strains like C57BL/6, are commonly used. Myelosuppression is induced by administering agents like doxorubicin or cyclophosphamide, and endpoints include peripheral blood counts (WBC, RBC, platelets), bone marrow cellularity, and flow cytometric analysis of HSPC populations (e.g., LSK cells).
-
Humanized Mouse Models : Xenograft models with humanized bone marrow can be used to assess the specific effects of anticancer therapies on human hematopoietic cells.
-
-
In Vitro Models :
-
Colony-Forming Unit (CFU) Assay : This is the gold standard functional assay to assess the viability and differentiation potential of hematopoietic progenitor cells after exposure to anthracyclines.
-
Cell Culture : Primary bone marrow mononuclear cells (BMMCs) or specific cell lines (e.g., K562 leukemia cells) can be cultured and treated with anthracyclines to study cellular and molecular mechanisms.
-
Q3: How do different anthracyclines compare in their myelosuppressive potential?
A3: While all anthracyclines cause myelosuppression, their potency and toxicity profiles can differ due to variations in their chemical structure, which affects their uptake, metabolism, and DNA binding. Direct comparative data from preclinical models is often context-specific. However, clinical observations provide insights into their relative toxicities.
| Anthracycline | Key Characteristics Regarding Toxicity | Reference |
| Doxorubicin | The most widely used anthracycline; myelosuppression is a major dose-limiting toxicity. | |
| Daunorubicin | Similar mechanism to doxorubicin, widely used in leukemia treatment. | |
| Epirubicin | An epimer of doxorubicin with a different metabolic pathway (glucuronidation) that may lead to more rapid clearance and potentially reduced toxicity compared to doxorubicin. | |
| Idarubicin | A derivative with high lipophilicity, allowing for oral administration and prolonged plasma retention. It has shown significant activity in acute leukemia. | |
| Mitoxantrone | An anthracenedione, structurally related to anthracyclines. It is also a Topoisomerase II inhibitor and causes myelosuppression. |
Experimental Workflows and Signaling Pathways
A typical experimental workflow for evaluating a novel compound's potential to mitigate anthracycline-induced myelosuppression is outlined below.
The signaling pathways activated by anthracyclines in bone marrow cells are complex. Doxorubicin, for example, can induce apoptosis in bone marrow stromal cells through stress-activated protein kinase pathways.
Troubleshooting Guides
Colony-Forming Unit (CFU) Assay
Q: My colonies are small, poorly defined, or not growing at all. What could be the issue?
A: Several factors can lead to poor colony growth. Consider the following:
-
Cell Viability : Ensure the initial cell suspension has high viability. Dead cells will not form colonies.
-
Cell Plating Density : Plating too few cells can result in statistically inaccurate data, while plating too many can lead to colony merging and difficulty in counting. Optimize cell concentration for your specific cell source (e.g., murine bone marrow, human cord blood).
-
Cytokine/Media Quality : Use high-quality, pre-tested methylcellulose media (e.g., MethoCult™) with a reliable cytokine cocktail. Ensure media has been stored correctly and not subjected to multiple freeze-thaw cycles.
-
Incubator Conditions : Verify the incubator is maintaining optimal conditions: 37°C, 5% CO₂, and high humidity. Low humidity can cause the semi-solid medium to dry out.
Q: I'm having trouble identifying and counting the different types of colonies (e.g., CFU-GM, BFU-E).
A: Accurate colony identification requires practice and a good quality microscope.
-
Morphology Guide : Refer to established morphology guides and atlases for hematopoietic colonies. CFU-GM are typically dense and compact, while BFU-E are reddish and composed of multiple smaller clusters.
-
Incubation Time : Ensure you are scoring plates within the recommended window (typically 14-16 days for human cells). Scoring too early may result in underdeveloped colonies, while scoring too late can lead to large, diffuse, or dying colonies.
-
Consistent Scoring : Have the same person score all plates in an experiment to reduce inter-observer variability. If possible, have a second, blinded researcher confirm counts.
Flow Cytometry Analysis
Q: I am seeing high autofluorescence in my anthracycline-treated samples. How can I manage this?
A: Anthracyclines like doxorubicin and epirubicin are inherently fluorescent, which can interfere with detection of common fluorochromes, particularly those excited by a 488 nm laser (e.g., FITC, PE).
-
Fluorochrome Selection : Choose fluorochromes that are excited by other lasers (e.g., violet - 405 nm or red - 633 nm) and have emission spectra that do not overlap significantly with the anthracycline's emission peak (approx. 560-590 nm). For example, use APC or Alexa Fluor 647 instead of PE.
-
Use a "Fluorescence Minus One" (FMO) Control : In addition to standard unstained and single-stain controls, prepare an FMO control for each fluorochrome in your panel using anthracycline-treated cells. This will help you accurately set gates.
-
Compensation : While compensation can help, high autofluorescence can spread error and make it difficult to resolve dim populations. Proper panel design is the best solution.
-
Imaging Flow Cytometry : If available, imaging flow cytometry can help distinguish true signal from autofluorescence based on cellular localization.
Q: My HSPC population (e.g., Lin-Sca-1+c-Kit+, or LSK) is very small and difficult to gate after drug treatment.
A: Anthracycline treatment is expected to significantly reduce HSPC numbers.
-
Acquire More Events : Increase the number of events acquired for treated samples to ensure you have a statistically significant number of cells in your target gate. Plan to stain at least 1 million cells per sample for progenitor analysis.
-
Use a Dump Channel : Combine antibodies for mature lineage markers (e.g., CD3, B220, Ter119, Gr-1, Ly6G) conjugated to a single fluorochrome into a "dump" channel. This allows you to exclude the majority of mature cells and focus the analysis on the rare progenitor populations.
-
Viability Dye : Always include a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells, which can bind antibodies non-specifically and increase background noise.
Key Experimental Protocols
Protocol 1: Murine Bone Marrow Colony-Forming Unit (CFU) Assay
This protocol is adapted from standard methodologies for assessing hematopoietic progenitor function.
-
Bone Marrow Isolation :
-
Euthanize a C57BL/6 mouse according to approved institutional protocols.
-
Dissect femurs and tibias and place them in Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS) on ice.
-
Flush the marrow from the bones using a 25-gauge needle and a syringe filled with IMDM + 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through the syringe multiple times. Filter the suspension through a 70 µm cell strainer.
-
-
Red Blood Cell (RBC) Lysis (Optional but Recommended) :
-
Centrifuge the cell suspension at 300 x g for 7 minutes.
-
Resuspend the pellet in 1 mL of RBC Lysis Buffer and incubate for 2-3 minutes at room temperature.
-
Quench the reaction by adding 10 mL of IMDM + 2% FBS.
-
Centrifuge and resuspend the pellet in fresh media.
-
-
Cell Counting and Plating :
-
Perform a nucleated cell count using a hemocytometer and Trypan Blue to assess viability.
-
Dilute the cell suspension to the desired concentration. For untreated murine bone marrow, a typical plating density is 1 x 10⁴ to 2 x 10⁴ cells per 35 mm dish. For anthracycline-treated marrow, you may need to plate a higher density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/dish).
-
Add the appropriate volume of cells to a tube containing cytokine-supplemented methylcellulose medium (e.g., MethoCult™ GF M3434).
-
Vortex thoroughly to ensure a homogenous mixture. Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into duplicate 35 mm culture dishes.
-
-
Incubation and Scoring :
-
Place the dishes in a 100 mm petri dish along with an open 35 mm dish of sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO₂, and >95% humidity for 12-14 days.
-
Score colonies using an inverted microscope based on standard morphological criteria.
-
Protocol 2: Flow Cytometry for Murine HSPC Analysis
This protocol outlines a basic panel for identifying Hematopoietic Stem and Progenitor Cells (HSPCs).
-
Sample Preparation :
-
Prepare a single-cell suspension of bone marrow as described in the CFU protocol (steps 1 & 2).
-
Count viable cells and aliquot approximately 1-2 x 10⁶ cells per sample into 5 mL FACS tubes.
-
Wash cells with FACS Buffer (PBS + 2% FBS + 1 mM EDTA).
-
-
Fc Block :
-
Resuspend cells in 50 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) to reduce non-specific binding.
-
Incubate on ice for 10 minutes. Do not wash.
-
-
Antibody Staining :
-
Add 50 µL of the antibody cocktail directly to the tubes. The cocktail should include:
-
Lineage (Dump) Channel : Antibodies against CD3, CD45R/B220, Ter119, Ly-6G/Ly-6C (Gr-1) conjugated to the same fluorochrome (e.g., PE).
-
HSPC Markers : Sca-1 (Ly-6A/E) and c-Kit (CD117) conjugated to different, bright fluorochromes (e.g., Sca-1-APC, c-Kit-APC-Cy7).
-
Viability Dye : Add a fixable viability dye according to the manufacturer's protocol before staining, or a non-fixable dye like DAPI just before acquisition.
-
-
Incubate in the dark on ice for 30 minutes.
-
-
Wash and Acquisition :
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer. Ensure you collect enough events to analyze the rare LSK (Lin⁻Sca-1⁺c-Kit⁺) population.
-
-
Gating Strategy :
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on the Lineage-negative (Lin⁻) population.
-
From the Lin⁻ gate, create a plot of Sca-1 vs c-Kit to identify the LSK population.
-
References
- 1. Anthracyclines in haematology: preclinical studies, toxicity and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Regulating Hematopoietic Stem Cell and Progenitor Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin caused apoptosis of mesenchymal stem cells via p38, JNK and p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Anthramycin-DNA Conjugates In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthramycin and its derivatives, such as pyrrolobenzodiazepine (PBD)-DNA conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the in vivo efficacy of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its PBD analogues?
This compound and its synthetic analogues, the pyrrolobenzodiazepines (PBDs), are a class of potent antitumor agents.[1][2] Their primary mechanism of action involves sequence-selective binding to the minor groove of DNA.[1][2] They then form a covalent bond with the C2-amino group of a guanine base.[1] PBD dimers, which consist of two PBD units linked together, can form interstrand cross-links in the DNA, which are particularly cytotoxic as they are difficult for cancer cells to repair. This DNA damage can lead to cell cycle arrest and apoptosis.
Q2: Why do my this compound-DNA conjugates show high in vitro potency but poor in vivo efficacy?
This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Poor Pharmacokinetics (PK): The conjugate may be cleared too rapidly from circulation, not allowing sufficient time to reach the tumor tissue. Early studies with this compound-DNA adducts showed that while they had prolonged blood and tissue levels, this also led to increased lethality without a corresponding increase in efficacy.
-
Instability of the Conjugate: The linker connecting the drug to the targeting moiety (e.g., an antibody in an ADC) may be unstable in the bloodstream, leading to premature release of the payload. This can cause systemic toxicity and reduce the amount of drug that reaches the tumor.
-
Limited Tumor Penetration: The size and physicochemical properties of the conjugate may prevent it from effectively penetrating solid tumors.
-
Drug Resistance Mechanisms: The tumor cells in vivo may have or develop resistance mechanisms not present or as prominent in the in vitro cell lines. This can include increased drug efflux or enhanced DNA repair capabilities.
Q3: How can I improve the stability of my PBD-based Antibody-Drug Conjugate (ADC)?
Improving the stability of the ADC is crucial for enhancing its therapeutic index. Here are some strategies:
-
Linker Technology: The choice of linker is critical. Modern ADCs often use cleavable linkers that are designed to be stable in circulation but are cleaved by enzymes present in the tumor microenvironment or within the cancer cell. Non-cleavable linkers are also an option and can provide improved stability.
-
Conjugation Chemistry: The method used to attach the drug-linker to the antibody can impact stability. Site-specific conjugation methods are often preferred over random conjugation as they can lead to a more homogeneous product with improved stability and predictable PK. For thiol-maleimide conjugation, using N-phenyl maleimide can enhance the stability of the linkage and minimize drug loss due to a retro-Michael reaction.
Q4: What are the common toxicities associated with this compound and PBDs, and how can they be mitigated?
This compound itself was found to have dose-limiting cardiotoxicity, which was attributed to its phenolic hydroxyl group. Other side effects included bone marrow suppression and tissue necrosis at the injection site. Modern PBD dimers used in ADCs are designed to be extremely potent, which can lead to off-target toxicities if the ADC is not sufficiently targeted. Mitigation strategies include:
-
Improved Targeting: Using antibodies with high specificity for tumor-associated antigens can help to minimize off-target effects.
-
Payload Potency Modulation: In some cases, using a PBD with reduced potency may be necessary to achieve a wider therapeutic window.
-
Optimizing the Drug-to-Antibody Ratio (DAR): A lower DAR may be better tolerated, although this needs to be balanced with maintaining efficacy.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low in vivo efficacy despite high in vitro potency | 1. Poor pharmacokinetics (rapid clearance).2. Conjugate instability.3. Inefficient tumor penetration.4. In vivo drug resistance. | 1. Modify the conjugate to improve its PK profile (e.g., PEGylation).2. Use more stable linkers and conjugation chemistries.3. Consider smaller targeting moieties or strategies to enhance tumor permeability.4. Test the conjugate in different tumor models, including those with known resistance mechanisms. |
| High systemic toxicity in animal models | 1. Premature drug release due to unstable linker.2. Off-target binding of the targeting moiety.3. High drug-to-antibody ratio (DAR).4. The payload is too potent for the target. | 1. Re-engineer the linker for greater stability in circulation.2. Evaluate the specificity of the antibody and consider alternatives.3. Produce conjugates with a lower and more uniform DAR.4. Synthesize and test analogues with reduced potency. |
| Inconsistent results between experiments | 1. Variability in conjugate preparation.2. Animal model variability.3. Inconsistent dosing or animal handling. | 1. Implement stringent quality control measures for conjugate synthesis and characterization.2. Ensure the use of well-characterized and consistent animal models.3. Standardize all experimental procedures, including dosing, animal monitoring, and endpoint analysis. |
| Difficulty in detecting DNA damage in vivo | 1. Insufficient drug reaching the tumor.2. Rapid repair of DNA damage.3. The assay for DNA damage is not sensitive enough. | 1. Perform a biodistribution study to confirm tumor uptake of the conjugate.2. Analyze tumor samples at earlier time points after treatment.3. Use highly sensitive methods for detecting DNA damage, such as γH2AX immunohistochemistry or the comet assay. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound-DNA conjugate and vehicle control solutions under sterile conditions.
-
Administer the treatment (e.g., via intravenous injection) according to the planned dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Assessment of DNA Damage via γH2AX Immunohistochemistry
-
Sample Preparation:
-
Collect tumor tissue from treated and control animals at various time points after the last dose.
-
Fix the tissues in formalin and embed them in paraffin.
-
-
Immunohistochemistry:
-
Cut thin sections of the paraffin-embedded tumors and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval to expose the γH2AX epitope.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Incubate with a labeled secondary antibody.
-
Develop the signal using a suitable substrate and counterstain with hematoxylin.
-
-
Imaging and Quantification:
-
Image the stained slides using a microscope.
-
Quantify the number of γH2AX-positive nuclei per field of view or as a percentage of total cells.
-
Quantitative Data Summary
The following table summarizes representative in vitro potency data for PBD-based ADCs.
| ADC | Target Antigen | Cell Line | IC50 (pM) | Reference |
| PBD Mono-imine ADC | CD22 | Various | Low pM range | |
| PBD Bis-imine ADC | CD22 | Various | Low pM range | |
| Loncastuximab tesirine | CD19 | Lymphoma | - | |
| Rovalpituzumab tesirine | DLL3 | Neuroendocrine | - |
Visualizations
Signaling Pathway of this compound/PBD Action
Caption: Mechanism of PBD-ADC induced cell death.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for an in vivo xenograft efficacy study.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
Validation & Comparative
A Comparative Analysis of Anthramycin and Doxorubicin: Efficacy and Toxicity in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and toxicity of two potent antitumor antibiotics: anthramycin and doxorubicin. Both agents have demonstrated significant activity against a range of cancers, but their clinical application is often dictated by their distinct toxicity profiles. This document aims to present an objective comparison based on available experimental data to aid in research and drug development efforts.
Executive Summary
This compound, a pyrrolobenzodiazepine antibiotic, and doxorubicin, an anthracycline, are both DNA-damaging agents with broad-spectrum antitumor activity. Doxorubicin is a widely used chemotherapeutic agent, effective against various solid tumors and hematological malignancies.[1] Its use, however, is significantly limited by a cumulative dose-dependent cardiotoxicity.[1] this compound has also shown potent antitumor effects, particularly against sarcomas and lymphomas, but its clinical development has been hampered by severe, dose-limiting cardiotoxicity.[2][3] While both drugs interfere with DNA synthesis, their precise mechanisms of action and the resulting cellular responses, particularly concerning toxicity, exhibit notable differences.
Efficacy: A Comparative Overview
Both this compound and doxorubicin exert their cytotoxic effects by interacting with DNA, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.
Doxorubicin is a well-established chemotherapeutic with proven efficacy in a variety of cancers. Its antitumor activity has been demonstrated in numerous preclinical and clinical studies. For instance, in mouse models of soft tissue sarcoma, doxorubicin has been shown to significantly inhibit tumor growth.[4]
This compound and its analogs have also demonstrated significant antitumor activity in preclinical models. For example, the this compound-group antibiotic, neothramycin, showed a high tumor growth inhibition ratio (96%) in rats with Walker carcinosarcoma-256. This compound methyl ether was also found to be active in increasing the survival time of mice with various experimental leukemias.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes available IC50 values for doxorubicin and this compound analogs in various cancer cell lines. It is important to note that direct comparative studies using the parent this compound compound are limited.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound Analog IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | ~1.0 - 2.5 | RVB-05: 1.14 | |
| P388 | Leukemia | ~1.0 | - | |
| L1210 | Leukemia | - | AME: 0.02 µg/mL | |
| Walker 256 | Carcinosarcoma | - | Neothramycin (in vivo) |
AME: this compound Methyl Ether. RVB-05 is a 1,5-benzodiazepine analog of this compound.
In Vivo Antitumor Activity
The following table summarizes the in vivo efficacy of this compound and doxorubicin in preclinical tumor models.
| Drug | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Doxorubicin | BALB/c mice with 4T1 xenografts | Breast Cancer | 4 mg/kg or 8 mg/kg, i.p., once weekly for 3 weeks | Dose-dependent | |
| Doxorubicin | Nude mice with HCC xenografts | Hepatocellular Carcinoma | 1 mg/kg, i.p., every 2 days for 18 days | ~12% ± 9% | |
| Neothramycin | Wistar rats with Walker 256 | Carcinosarcoma | 2 mg/kg/day, i.p. | 96% |
Toxicity Profiles: A Critical Comparison
The clinical utility of both this compound and doxorubicin is constrained by their significant toxicities, most notably cardiotoxicity.
Doxorubicin's cardiotoxicity is a well-documented and major clinical concern. It can manifest as acute effects, such as arrhythmias, or chronic, cumulative dose-dependent cardiomyopathy that can lead to congestive heart failure. Other toxicities associated with doxorubicin include myelosuppression, nausea, and alopecia.
This compound also exhibits severe cardiotoxicity, which has been a primary reason for its limited clinical use. The cardiotoxicity is believed to be linked to the generation of free radicals. Other reported side effects include bone marrow suppression and tissue necrosis at the injection site.
Quantitative Toxicity Data
The following table provides available quantitative toxicity data for both drugs.
| Drug | Animal Model | LD50 | Key Toxicities | Reference |
| Doxorubicin | Mice | 21.1 mg/kg (i.v.) | Cardiotoxicity, Myelosuppression, Nausea, Alopecia | |
| This compound | Mice | Not explicitly found in searches. | Cardiotoxicity, Intestinal Necrosis (at 0.5-6.0 mg/kg) |
Mechanisms of Action and Signaling Pathways
While both drugs target DNA, their interactions and the downstream cellular consequences have distinct features.
Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a complex cellular response, prominently involving the p53 signaling pathway, which can lead to cell cycle arrest and apoptosis.
This compound covalently binds to the minor groove of DNA, forming a stable adduct with guanine bases. This interaction also inhibits DNA and RNA synthesis. The DNA damage caused by this compound can induce DNA repair mechanisms and, if the damage is too severe, lead to apoptosis. The specific signaling pathways mediating this compound-induced apoptosis are less well-characterized than those for doxorubicin but are known to involve endonuclease activation.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or Doxorubicin
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound (this compound or doxorubicin) in complete culture medium.
-
Remove the existing medium from the cells and add the drug-containing medium to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Assessment of Cardiotoxicity in a Mouse Model
This protocol outlines a general procedure for evaluating the cardiotoxicity of chemotherapeutic agents in mice.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Doxorubicin or this compound
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Administer the test compound (e.g., doxorubicin at 2.17 mg/kg daily for 7 days via intraperitoneal injection) to the experimental group of mice. An equivalent vehicle is administered to the control group.
-
Monitor the animals daily for any signs of toxicity and record body weights regularly.
-
At the end of the treatment period (or at predetermined time points), euthanize the mice.
-
Harvest the hearts, wash with saline, and fix in 10% neutral buffered formalin.
-
Process the fixed hearts for paraffin embedding.
-
Cut thin sections (e.g., 5 µm) from the paraffin blocks and mount them on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology.
-
Examine the stained sections under a microscope to assess for signs of cardiotoxicity, such as cardiomyocyte hypertrophy, cytoplasmic vacuolization, myofibrillar loss, and inflammatory cell infiltration.
Conclusion
Both this compound and doxorubicin are potent DNA-damaging agents with significant antitumor efficacy. Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical use is limited by its well-characterized cardiotoxicity. This compound also demonstrates strong antitumor activity but has been largely sidelined due to its severe cardiotoxicity. The choice between these agents, or the development of new analogs, will depend on a careful balance between their efficacy against specific cancer types and their toxicity profiles. Further research into the distinct signaling pathways they activate may reveal opportunities for targeted co-therapies to enhance their therapeutic index by either mitigating toxicity or potentiating their antitumor effects.
References
Anthramycin's Antitumor Effects in Murine Models: A Comparative Guide
Anthramycin, a pyrrolobenzodiazepine antibiotic, has demonstrated notable antitumor activity in various murine models. This guide provides a comparative analysis of its efficacy and toxicity against the commonly used chemotherapeutic agent, doxorubicin. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.
Efficacy in Murine Tumor Models
This compound and its analogue, neothramycin, have shown significant tumor growth inhibition in several murine cancer models. While direct head-to-head comparisons with doxorubicin are limited in the available literature, data from studies on individual agents and analogues provide valuable insights into their potential therapeutic efficacy.
Table 1: Comparative Antitumor Efficacy in Murine Models
| Compound | Murine Model | Dosing Regimen | Key Efficacy Results |
| Neothramycin | Walker 256 Carcinosarcoma (Rat) | 2 mg/kg/day (intraperitoneal) | 96% tumor growth inhibition ratio.[1] |
| Doxorubicin | Lymphosarcoma LIO-1 (Mouse) | Not specified | High antitumor activity, though slightly lower than rubomycin and carminomycin.[2] |
| Doxorubicin | Sarcoma 180 (Mouse) | Not specified | High antitumor activity, though slightly lower than rubomycin and carminomycin.[2] |
| Doxorubicin | Pregastric Cancer OZh5 (Mouse) | Not specified | Superior selective antitumor activity compared to rubomycin and carminomycin.[2] |
| Doxorubicin | Melanoma B-16 (Mouse) | Not specified | Advantageous in inhibiting tumor growth.[2] |
| Doxorubicin | MA9.3Ras AML (NRGS Mice) | 1.5 mg/kg doxorubicin + 50 mg/kg Ara-C | Significantly extended survival time compared to daunorubicin. |
| Doxorubicin | 4T1 Breast Cancer (BALB/c Mice) | Not specified | Ineffective at inhibiting tumor growth as a single agent. |
| Pivarubicin | MDA-MB-231 TNBC (Orthotopic Mouse Model) | Single MTD administration | Inhibited tumor growth and induced regression. |
Toxicity Profile: A Focus on Cardiotoxicity
A significant limitation of anthracycline antibiotics, including this compound and doxorubicin, is their dose-dependent cardiotoxicity. Studies in murine models have quantified the cardiac damage induced by doxorubicin, providing a benchmark for comparison.
Table 2: Comparative Cardiotoxicity in Murine Models
| Compound | Murine Model | Dosing Regimen | Key Toxicity Findings |
| Doxorubicin | CF-1 Mice | 10 mg/kg (single dose) | Significant reduction in Left Ventricular Ejection Fraction (LVEF), heart rate, and cardiac output after 10 days. |
| Epirubicin | CF-1 Mice | 10 mg/kg (single dose) | Milder decrease in LVEF compared to doxorubicin. |
| Non-pegylated liposomal-doxorubicin | CF-1 Mice | 10 mg/kg (single dose) | Minimal and non-significant decrease in LVEF. |
| Anthracenediones (NSC-196473) | Rat | Not specified | Approximately 10-fold less toxic than doxorubicin with only minor ECG changes. |
| Anthracenediones (NSC-279836) | Rat | Not specified | More toxic than doxorubicin, causing marked leukopenia and ECG changes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for establishing murine tumor models and assessing therapeutic response.
General Protocol for Subcutaneous Tumor Model in Mice
-
Cell Culture: Tumor cells (e.g., Sarcoma 180) are cultured in appropriate media and conditions.
-
Animal Model: Male Kunming mice (or other appropriate strain) are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the right axilla of each mouse.
-
Treatment: Once tumors are palpable or reach a specific size, treatment with the therapeutic agent (e.g., this compound) is initiated. The drug is administered via a specified route (e.g., intraperitoneal) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Efficacy Evaluation: The tumor growth inhibition rate is calculated at the end of the experiment.
Protocol for Assessing Cardiotoxicity in Mice
-
Animal Model: CF-1 mice are commonly used for cardiotoxicity studies.
-
Drug Administration: A single dose of the anthracycline (e.g., 10 mg/kg doxorubicin) is administered.
-
Cardiac Function Monitoring: Cardiac function is assessed using Doppler echocardiography to measure Left Ventricular Ejection Fraction (LVEF), heart rate, and cardiac output at baseline and at specified time points post-treatment (e.g., 10 days).
-
Histopathological Analysis: At the end of the study, hearts are collected for histological examination to assess for cardiomyocyte damage, such as microvacuolization.
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effect primarily by targeting DNA. It binds to the minor groove of the DNA helix and forms a covalent adduct, leading to the inhibition of DNA and RNA synthesis. This DNA damage triggers a cellular response that can ultimately lead to cell cycle arrest and apoptosis.
DNA Damage Response and Cell Cycle Arrest
The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. Key kinases such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) are activated in response to DNA lesions. These kinases then phosphorylate downstream targets to initiate cell cycle checkpoints, particularly at the G2/M phase, preventing cells with damaged DNA from proceeding through mitosis.
Apoptosis Induction
The sustained cell cycle arrest and extensive DNA damage can trigger apoptosis, or programmed cell death. This can occur through both the extrinsic and intrinsic (mitochondrial) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.
Conclusion
This compound and its derivatives have demonstrated potent antitumor effects in various murine models. While its efficacy appears promising, the significant cardiotoxicity associated with this class of compounds remains a major hurdle for clinical development. The comparative data with doxorubicin highlights the need for further research to develop this compound analogues with an improved therapeutic index, potentially through strategies that mitigate cardiac damage while retaining or enhancing antitumor activity. The elucidation of the specific signaling pathways involved in its mechanism of action provides a roadmap for the rational design of such next-generation therapeutics.
References
A Tale of Two Potencies: Unraveling the Cytotoxicity of PBD Monomers and Their Synthetic Dimer Counterparts
In the landscape of cancer therapeutics, pyrrolobenzodiazepines (PBDs) have emerged as a class of highly potent DNA-interactive agents. While naturally occurring PBD monomers have demonstrated significant antitumor activity, the development of synthetic PBD dimers has marked a paradigm shift in potency, leading to their prominent role as payloads in antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the cytotoxicity of PBD monomers and synthetic PBD dimers, supported by experimental data, methodologies, and visual representations of their mechanisms of action.
The fundamental difference in the cytotoxic potential between PBD monomers and dimers lies in their interaction with DNA. PBD monomers typically form a single covalent bond (mono-alkylation) with a guanine base in the minor groove of DNA. In contrast, synthetic PBD dimers are designed to have two reactive PBD units, enabling them to bind to two separate guanine bases and form highly cytotoxic interstrand cross-links within the DNA double helix. These cross-links are particularly challenging for cancer cells to repair, leading to cell cycle arrest and apoptosis.[1][2]
Unveiling the Cytotoxic Superiority: A Quantitative Look
While direct head-to-head comparisons of a specific PBD monomer and its exact dimer counterpart in the same cell line are not always readily available in published literature, a study comparing a PBD bis-imine (a functional dimer) and a novel PBD mono-imine provides a compelling illustration of the enhanced potency achieved by the dimeric structure. The bis-imine possesses two DNA alkylating moieties, mimicking a PBD dimer, while the mono-imine has only one, functioning similarly to a monomer.
The following table summarizes the in vitro cytotoxicity (IC50 values) of a PBD bis-imine (SG3552) and a PBD mono-imine (SG3553) across a panel of human cancer cell lines.
| Cell Line | Cancer Type | PBD Bis-imine (Dimer surrogate) IC50 (nmol/L) | PBD Mono-imine (Monomer surrogate) IC50 (nmol/L) | Fold Difference in Potency |
| Ramos | Lymphoma | 0.008 | 0.04 | 5 |
| Daudi | Lymphoma | 0.01 | 0.05 | 5 |
| A549 | Lung | 0.5 | 0.5 | 1 |
| HPAF-II | Pancreas | 1 | 1 | 1 |
Data extracted from a study comparing a PBD bis-imine and a mono-imine, where the bis-imine acts as a surrogate for a PBD dimer and the mono-imine for a monomer in terms of DNA interaction.[3]
As the data indicates, the PBD bis-imine demonstrated significantly higher potency, particularly in lymphoma cell lines, being five times more active than its mono-imine counterpart.[3] On average, the mono-imine was found to be only three times less active across the entire panel, highlighting that even mono-alkylating PBDs are highly potent compounds.[3]
Behind the Numbers: Experimental Protocols
The determination of the cytotoxic effects of PBD compounds is typically carried out through in vitro cell-based assays. A commonly used method is the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the PBD monomer and dimer compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow the compounds to exert their cytotoxic effects.
-
Cell Fixation: After incubation, the cells are fixed to the plate, often using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Washing and Solubilization: Excess dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell survival against the compound concentration.
Visualizing the Process: From Lab Bench to Data
The workflow for comparing the cytotoxicity of PBD monomers and dimers can be visualized as a clear, sequential process.
Caption: Experimental workflow for comparing the cytotoxicity of PBD monomers and dimers.
The Diverging Paths of DNA Damage: A Mechanistic View
The profound difference in cytotoxicity between PBD monomers and dimers stems from their distinct mechanisms of DNA damage, which in turn trigger different cellular responses.
Caption: Mechanism of action of PBD monomers versus dimers leading to cell death.
PBD monomers create a single lesion on the DNA strand, which can often be recognized and repaired by the cell's nucleotide excision repair (NER) machinery. While this damage can still lead to cell death, the potential for repair means a higher concentration of the monomer is required to be effective.
In stark contrast, the interstrand cross-links formed by PBD dimers are far more complex lesions. They physically prevent the separation of the DNA strands, which is essential for replication and transcription. The cellular machinery required to repair these cross-links, involving pathways like homologous recombination and the Fanconi anemia pathway, is more complex and less efficient than NER. The persistence of these cross-links often leads to the collapse of replication forks, the formation of double-strand breaks, and ultimately, the initiation of apoptosis at much lower concentrations than monomers.
Conclusion
The synthetic dimerization of PBDs represents a masterful strategy in medicinal chemistry to dramatically enhance cytotoxic potency. By creating molecules capable of forming highly lethal DNA interstrand cross-links, scientists have developed a class of compounds that are orders of magnitude more effective at killing cancer cells than their monomeric precursors. This enhanced cytotoxicity has been a key factor in the successful development of PBD-based ADCs, which are designed to deliver these potent payloads directly to tumor cells, maximizing their therapeutic effect while minimizing systemic toxicity. The data and mechanisms outlined in this guide underscore the clear cytotoxic superiority of synthetic PBD dimers and provide a rationale for their continued development and clinical application in the fight against cancer.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Anthramycin and Anthracimycin: Unraveling Two Distinct Antibacterial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The world of antibiotics is rich with diverse chemical structures and mechanisms of action. Among these, anthramycin and anthracimycin, despite their similar-sounding names, represent two fundamentally different classes of antibacterial agents. This guide provides an objective comparison of their structures, mechanisms, biosynthetic origins, and biological activities, supported by available experimental data, to aid researchers in the fields of microbiology, oncology, and drug discovery.
At a Glance: Key Differences
| Feature | This compound | Anthracimycin |
| Chemical Class | Pyrrolobenzodiazepine (PBD) | Polyketide Macrolide |
| Primary Source | Streptomyces refuineus | Marine-derived Streptomyces sp. |
| Primary Target | DNA | DNA and RNA Synthesis (mechanism distinct from DNA intercalation) |
| Primary Activity | Antitumor | Antibacterial (Gram-positive) |
| Clinical Use | Limited due to high cardiotoxicity[1] | Preclinical; potent activity against B. anthracis and MRSA[2][3] |
Structural Distinctions
This compound belongs to the pyrrolobenzodiazepine (PBD) family, characterized by a tricyclic system composed of an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring[1]. This structure is crucial for its interaction with DNA.
In contrast, anthracimycin is a large macrolide, a class of compounds characterized by a macrocyclic lactone ring[2]. Its complex structure is assembled through a polyketide synthase pathway and features a unique tricyclic system that includes a decalin moiety.
Mechanism of Action: Divergent Pathways to Inhibition
Both antibiotics ultimately interfere with nucleic acid synthesis, but through different mechanisms.
This compound acts as a DNA-interactive agent. It binds covalently to the C2-amino group of guanine bases within the minor groove of the DNA double helix. This adduct formation distorts the DNA structure, thereby inhibiting the processes of DNA replication and transcription, which are essential for cell survival and proliferation. This potent inhibition of DNA synthesis is the basis for its antitumor activity.
dot
References
- 1. Interaction of new anthracycline antibiotics with DNA. Effects on nucleic acid synthesis and binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracimycin, a Potent Anthrax Antibiotic from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracimycin: New Antibiotic Kills Anthrax, MRSA | Medicine | Sci-News.com [sci.news]
Unraveling the Bond: A Comparative Guide to Confirming Cellular Anthramycin-DNA Adducts
For researchers, scientists, and drug development professionals, the precise structural elucidation of drug-DNA adducts is paramount for understanding mechanisms of action and developing more effective therapeutics. This guide provides a comprehensive comparison of key experimental methods used to confirm the structure of cellular anthramycin-DNA adducts, presenting supporting data, detailed protocols, and a comparative look at alternative DNA binding agents.
This compound, a potent antitumor antibiotic, exerts its cytotoxic effects by forming a covalent adduct with guanine bases in the minor groove of DNA. The formation of this adduct is a critical event, leading to the inhibition of DNA replication and transcription. Confirmation of the precise structure of this adduct within a cellular context is essential for validating its mechanism of action and for the rational design of new anticancer drugs. This guide delves into the primary analytical techniques employed for this purpose: ³²P-Postlabeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for confirming the structure of this compound-DNA adducts depends on a variety of factors, including sensitivity, specificity, the amount of sample available, and the specific structural information required. The following table summarizes the key performance indicators of the most common methods.
| Feature | ³²P-Postlabeling | LC-MS/MS | NMR Spectroscopy | X-ray Crystallography |
| Detection Limit | 1 adduct in 10⁹-10¹⁰ nucleotides[1][2] | ~1 adduct in 10¹¹ nucleotides[3] | Picomole to nanomole range (e.g., 80 ng for 1D ¹H NMR)[4][5] | Requires crystallizable quantities (typically >0.1 mm crystal) |
| DNA Sample Requirement | Low ( <10 µg) | Moderate (50-500 µg) | High (microgram to milligram) | High (requires crystallization) |
| Structural Information | Indirect; adduct identification relies on chromatographic comparison to standards | Provides molecular weight and fragmentation patterns for structural inference | Detailed 3D structure and conformational dynamics in solution | High-resolution 3D atomic structure in solid state |
| Specificity | Can be low; potential for detecting a wide range of adducts without structural identification | High; provides mass-to-charge ratio and fragmentation data for specific identification | High; provides detailed atomic connectivity and spatial relationships | High; provides precise atomic coordinates |
| Quantitative Capability | Semi-quantitative | Highly quantitative with the use of internal standards | Quantitative under specific experimental conditions | Not typically used for quantification of adduct levels in a sample |
| Key Advantages | Ultra-sensitive, requires minimal DNA | High specificity and quantitative accuracy | Provides detailed solution-state structure and dynamics | Provides definitive atomic-level structure |
| Key Limitations | Use of radioactivity, lacks direct structural information | Higher sample requirement than ³²P-postlabeling for comparable sensitivity | Lower sensitivity, requires highly purified and concentrated samples | Requires crystal formation, which can be challenging; provides a static structure |
Experimental Protocols
Detailed methodologies are crucial for the successful confirmation of this compound-DNA adduct structures. Below are summarized protocols for the key experimental techniques.
Protocol 1: ³²P-Postlabeling Assay for this compound-DNA Adducts
This ultrasensitive method is used for the detection of DNA adducts without prior knowledge of their chemical structure.
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from cells treated with this compound using standard phenol-chloroform extraction or a commercial kit.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the adducted ones.
-
-
⁵'-Labeling with ³²P:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the adduct levels by excising the radioactive spots and measuring the radioactivity using liquid scintillation counting.
-
Protocol 2: LC-MS/MS Analysis of this compound-DNA Adducts
This technique provides high specificity and quantitative analysis of known DNA adducts.
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from this compound-treated cells.
-
Hydrolyze the DNA to nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Purify the nucleoside digest using solid-phase extraction (SPE) to remove proteins, salts, and other interfering substances.
-
-
LC Separation:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used with a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the separated nucleosides into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the this compound-dG adduct based on its specific precursor-to-product ion transitions.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR provides detailed information about the three-dimensional structure of the adduct in solution.
-
Sample Preparation:
-
Synthesize and purify a sufficient quantity (micrograms to milligrams) of the this compound-DNA adduct, typically using a short synthetic oligonucleotide containing a guanine residue.
-
Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.
-
-
Spectral Analysis and Structure Calculation:
-
Assign the proton resonances of both the this compound and the DNA components of the adduct.
-
Use the through-space correlations observed in the NOESY spectrum to determine the proximity of different protons and to define the three-dimensional structure of the adduct.
-
Employ molecular modeling software to refine the structure based on the NMR-derived distance and dihedral angle restraints.
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates a general workflow for the confirmation of cellular this compound-DNA adducts.
This compound's Covalent Bonding to Guanine
The interaction between this compound and DNA culminates in the formation of a stable covalent bond. The following diagram illustrates this key step.
Alternative DNA Binding Agents: A Comparative Overview
While this compound is a potent DNA binding agent, numerous other molecules, both natural and synthetic, target the minor groove of DNA. Understanding these alternatives provides a broader context for drug development.
| DNA Minor Groove Binder | Binding Mode | Key Features |
| Netropsin & Distamycin A | Non-covalent | Polyamides that bind to AT-rich regions; lack significant antitumor activity on their own. |
| Hoechst 33258 & DAPI | Non-covalent | Bis-benzimidazoles that are fluorescent and used as DNA stains; also bind to AT-rich regions. |
| CC-1065 | Covalent | Alkylating agent that binds to adenine; highly potent but also associated with toxicity. |
| Pyrrolobenzodiazepines (PBDs) | Covalent | A class of compounds including this compound that form covalent adducts with guanine. |
| Trabectedin (Yondelis®) | Covalent | A marine-derived natural product that alkylates guanine in the minor groove. |
These alternative agents offer a range of binding affinities, sequence specificities, and biological activities, providing a rich landscape for the design of novel DNA-targeted therapies. The choice of a DNA binding agent for therapeutic purposes depends on achieving a balance between high affinity for the target DNA sequence and an acceptable toxicity profile.
Conclusion
The structural confirmation of cellular this compound-DNA adducts is a multi-faceted process that can be approached with a variety of powerful analytical techniques. While ³²P-postlabeling offers unparalleled sensitivity for initial detection, LC-MS/MS provides robust and specific quantification. For the ultimate in structural detail, NMR spectroscopy and X-ray crystallography remain the gold standards, providing atomic-level insights into the adduct's three-dimensional architecture. The selection of the most appropriate method or combination of methods will depend on the specific research question and the available resources. A thorough understanding of these techniques and their comparative strengths and weaknesses is essential for advancing our knowledge of DNA-damaging agents and for the development of next-generation cancer therapies.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR at the Picomole Level of a DNA Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance at the picomole level of a DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Review of Anthramycin Group Antibiotics: A Deep Dive into Porothramycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The anthramycin group of antibiotics, a family of pyrrolo[1][2]benzodiazepines (PBDs), represents a potent class of antitumor agents. Their mechanism of action, centered on sequence-selective binding to the minor groove of DNA, has garnered significant interest in the field of oncology. This guide provides a comparative analysis of key members of this group—porothramycin, this compound, sibiromycin, and tomaymycin—focusing on their biological activity, mechanism of action, and the experimental methodologies used for their evaluation.
Performance Comparison: Cytotoxicity and In Vivo Efficacy
The antitumor activity of these PBD antibiotics has been evaluated in various preclinical models. While direct comparative studies across a wide range of cancer cell lines are limited, the available data demonstrates their potent cytotoxic effects.
Table 1: Comparative in Vitro Cytotoxicity of this compound Group Antibiotics
| Antibiotic | Cell Line | IC50 (µM) |
| Sibiromycin | L1210 (Leukemia) | 0.000017 - 0.0029 |
| ADJ/PC6 (Plasmacytoma) | 0.000017 - 0.0029 | |
| CH1 (Ovarian) | 0.000017 - 0.0029 | |
| This compound Analogs | K562 (Leukemia) | ~0.0014 |
| A2780 (Ovarian) | Potent activity observed | |
| HeLa (Cervical) | Potent activity observed | |
| Porothramycin | Data not readily available in comparative format | |
| Tomaymycin | Data not readily available in comparative format |
Note: IC50 values can vary depending on the specific experimental conditions.
In vivo studies have further substantiated the antitumor potential of these compounds. Porothramycin, for instance, has demonstrated significant efficacy in murine models of cancer.
Table 2: In Vivo Antitumor Activity of Porothramycin in Murine Models
| Tumor Model | Route of Administration | Effect |
| Leukemia L1210 | Intraperitoneal | Prolonged survival times |
| Leukemia P388 | Intraperitoneal | Prolonged survival times |
| Melanoma B16 | Intraperitoneal | Prolonged survival times |
Mechanism of Action: DNA Binding and Cellular Response
The primary mechanism of action for the this compound group of antibiotics is their covalent binding to the N2 position of guanine in the minor groove of DNA. This interaction is sequence-selective and leads to the formation of a stable drug-DNA adduct, which interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
The formation of these DNA adducts triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).
Upon detection of the PBD-DNA adducts, ATM and ATR are activated and phosphorylate a host of downstream targets, initiating signaling cascades that result in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[3] The inability of the cell to repair the DNA damage ultimately leads to its demise.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound group antibiotics.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the antibiotic that inhibits the growth of a defined proportion of cells (IC50).
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test antibiotic (e.g., porothramycin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the antibiotic).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
DNA Footprinting Assay (DNase I)
This technique is used to identify the specific DNA sequences where the antibiotics bind.
1. DNA Probe Preparation:
-
A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
The labeled probe is purified to remove unincorporated labels.
2. Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the antibiotic in a binding buffer for a sufficient time to allow for binding equilibrium to be reached.
-
Include a control reaction with no antibiotic.
3. DNase I Digestion:
-
Add a low concentration of DNase I to each reaction mixture. The concentration should be optimized to ensure that on average, each DNA strand is cut only once.
-
Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
4. DNA Purification and Electrophoresis:
-
Purify the DNA from the reaction mixtures to remove proteins and salts.
-
Resuspend the DNA in a loading buffer and denature it by heating.
-
Separate the DNA fragments by size on a high-resolution denaturing polyacrylamide gel.
5. Visualization and Analysis:
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where the antibiotic is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
-
The precise binding site can be determined by running a DNA sequencing ladder alongside the footprinting samples.
References
A Comparative Guide to Validating the Cholecystokinin (CCK) Antagonist Activity of Anthramycin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the cholecystokinin (CCK) antagonist activity of the antitumor antibiotic, anthramycin, against established CCK receptor antagonists. This compound, a member of the pyrrolobenzodiazepine family, has been shown to antagonize the central effects of CCK, suggesting its potential as a CCK receptor antagonist.[1][2] This document outlines the necessary experimental protocols, data presentation formats, and conceptual diagrams to rigorously assess this activity.
Introduction to Cholecystokinin and its Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays crucial roles in the gastrointestinal system and the central nervous system.[3] Its physiological effects, which include regulation of pancreatic enzyme secretion, gallbladder contraction, gastric emptying, satiety, and anxiety, are mediated through two G protein-coupled receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2).[4][] The CCK-A receptor is primarily found in peripheral tissues like the pancreas and gallbladder, while the CCK-B receptor is predominant in the brain. Given the diverse roles of CCK, its receptor antagonists have therapeutic potential in various conditions, including gastrointestinal disorders, anxiety, and pain management.
Comparative Antagonists
To objectively evaluate the antagonist activity of this compound, it is essential to compare its performance with well-characterized, selective and non-selective CCK receptor antagonists.
| Antagonist | Receptor Selectivity | Primary Use/Characteristic |
| Proglumide | Non-selective (CCK-A and CCK-B) | A well-known, early-generation CCK antagonist. |
| Devazepide (L-364,718) | Selective CCK-A antagonist | Potent antagonist used in gastrointestinal research. |
| L-365,260 | Selective CCK-B antagonist | Used in central nervous system research, particularly for anxiety models. |
| Asperlicin | Peripheral CCK-A antagonist | A non-peptide antagonist derived from a natural fungus. |
Experimental Validation Workflow
The validation of this compound's CCK antagonist activity can be systematically approached through a series of in vitro and in vivo experiments. The following workflow outlines the key steps.
Caption: Experimental workflow for validating CCK antagonist activity.
Cholecystokinin (CCK) Signaling Pathway
CCK receptors are G protein-coupled receptors that, upon activation by CCK, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the physiological response characteristic of the target cell.
Caption: Simplified CCK signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CCK-A and CCK-B receptors and compare it with established antagonists.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human CCK-A or CCK-B receptors.
-
Radioligand: Use a radiolabeled CCK analog, such as [3H]CCK-8 or [125I]CCK-8, as the ligand that will be displaced.
-
Assay Protocol:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound or a reference antagonist (proglumide, devazepide, L-365,260).
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Expected Data Presentation:
| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (Ki CCK-A / Ki CCK-B) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Proglumide | ~500 | ~500 | ~1 |
| Devazepide | ~0.08 | ~245 | >3000 |
| L-365,260 | ~280 | ~2 | <0.01 |
In Vitro Cell-Based Functional Assay (Calcium Flux)
Objective: To measure the functional antagonist activity (IC50) of this compound by assessing its ability to block CCK-induced intracellular calcium mobilization.
Methodology:
-
Cell Line: Use a cell line, such as a HiTSeeker CCKAR cell line, that stably expresses the target CCK receptor and is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Protocol:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of this compound or a reference antagonist and incubate.
-
Stimulate the cells with a fixed concentration of a CCK agonist (e.g., CCK-8) corresponding to its EC50.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader.
-
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Expected Data Presentation:
| Compound | CCK-A Receptor IC50 (nM) | CCK-B Receptor IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Proglumide | Literature/Experimental Value | Literature/Experimental Value |
| Devazepide | Literature/Experimental Value | Literature/Experimental Value |
| L-365,260 | Literature/Experimental Value | Literature/Experimental Value |
In Vivo Model: CCK-Induced Inhibition of Gastric Emptying
Objective: To evaluate the in vivo efficacy of this compound in antagonizing a CCK-A receptor-mediated physiological response.
Methodology:
-
Animal Model: Use mice or rats.
-
Assay Protocol:
-
Administer this compound or a reference antagonist (e.g., devazepide) intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time, administer a non-absorbable marker (e.g., charcoal meal) by oral gavage.
-
Immediately after the marker, administer CCK-8 subcutaneously to inhibit gastric emptying.
-
After a defined period, euthanize the animals and measure the distance traveled by the charcoal meal in the small intestine as a percentage of the total length.
-
-
Data Analysis: Calculate the dose of the antagonist required to reverse the CCK-8-induced inhibition of gastric emptying by 50% (ED50).
Expected Data Presentation:
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | i.p. | Experimental Value |
| Devazepide (L-364,718) | i.p. | ~0.01 |
| Proglumide | i.p. | ~184 |
Conclusion
The provided framework offers a systematic approach to validating and characterizing the CCK antagonist properties of this compound. By employing a combination of in vitro binding and functional assays, alongside in vivo models, researchers can quantitatively compare its potency and selectivity to established CCK antagonists. The resulting data will be crucial for determining the potential of this compound as a pharmacological tool or a lead compound for the development of novel therapeutics targeting the CCK system.
References
- 1. Cholecystokinin antagonism by this compound, a benzodiazepine antibiotic, in the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Anthramycin
Essential guidelines for the safe handling and disposal of the cytotoxic agent Anthramycin, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of hazardous materials is paramount. This compound, a potent antitumor antibiotic, requires strict disposal protocols due to its cytotoxic nature. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to consult the material safety data sheet (MSDS) and be fully familiar with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemically resistant, disposable (e.g., double-gloving with nitrile gloves is recommended) |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, back-closing gown |
| Eye Protection | Safety Goggles | Provides a complete seal around the eyes |
| Respiratory Protection | Respirator | Recommended when handling the powdered form to prevent inhalation |
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is contingent on its form—solid, liquid, or sharps. All waste streams contaminated with this compound must be treated as cytotoxic waste.
Waste Segregation at the Point of Generation
Immediate segregation of this compound-contaminated waste is critical to prevent cross-contamination. Use designated, clearly labeled containers for each waste type.
-
Solid Waste: This includes items such as contaminated gloves, gowns, bench paper, and empty vials.
-
Liquid Waste: This category covers unused this compound solutions, contaminated cell culture media, and other aqueous waste.
-
Sharps Waste: Any sharp object that has come into contact with this compound, including needles, syringes, and Pasteur pipettes, falls into this category.
Containment and Labeling
Proper containment is essential for the safe handling and transport of cytotoxic waste.
-
Solid and Liquid Waste: Non-sharps cytotoxic waste should be placed in designated yellow bags with a purple stripe or in rigid, leak-proof containers with purple lids[1].
-
Sharps Waste: All sharps must be disposed of in a rigid, puncture-resistant sharps container with a purple lid[1][2].
All containers must be clearly labeled with the "Cytotoxic Waste" symbol and the biohazard symbol. The label should also include the date and the specific contents of the container.
Decontamination of Reusable Items
For reusable items such as glassware that have come into contact with this compound, a decontamination step is necessary before they can be washed and reused. While specific data for this compound is limited, a general procedure for cytotoxic agents involves soaking in a 10% bleach solution for 24 hours. However, it is crucial to verify the compatibility of this method with your institution's safety protocols.
Final Disposal
The ultimate disposal of this compound and other cytotoxic waste must be handled by a certified hazardous waste management service.
-
High-Temperature Incineration: This is the required method for the final disposal of cytotoxic waste[1]. This process ensures the complete destruction of the hazardous compounds.
-
Documentation: All cytotoxic waste must be accompanied by a hazardous waste consignment note until it reaches the final disposal facility[1].
It is imperative to follow all local, state, and federal regulations regarding the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of Anthramycin
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Anthramycin, a potent pyrrolobenzodiazepine antibiotic with antitumor activity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and environmental protection.
Essential Personal Protective Equipment (PPE)
The proper use of Personal Protective Equipment is the first line of defense against exposure to this compound. Due to its hazardous nature, a comprehensive PPE ensemble is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated, powder-free nitrile or latex gloves is required.[1] | Provides an extra layer of protection against contamination. The outer glove should be changed immediately if contaminated, and both gloves should be replaced hourly during extended procedures.[1] |
| Body Protection | A disposable, non-permeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is essential.[1] | Prevents skin contact with the substance. One glove should be placed under the gown cuff and the second over it to ensure a complete barrier.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a full-face shield must be worn.[2] | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-certified N95 or N100 respirator is recommended when there is a risk of generating airborne particles or aerosols. For spills or situations with higher potential for aerosolization, a full-face respirator with a chemical cartridge may be necessary. | Minimizes the risk of inhalation exposure. |
Operational Plan for Handling this compound
All handling of this compound must be conducted in a designated area with controlled access.
Preparation and Handling Protocol:
-
Designated Work Area : All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed within a ducted biological safety cabinet (BSC) or a chemical fume hood to contain any potential aerosols or dust.
-
Surface Protection : The work surface inside the BSC or fume hood should be covered with a plastic-backed absorbent pad. This pad should be disposed of as chemotherapy waste immediately after the procedure is completed or in case of a spill.
-
Safe Handling Techniques :
-
Use Luer-Lok syringes to prevent accidental disconnection.
-
When handling vials, wipe the external surfaces with a sterile alcohol pad to remove any potential external contamination before and after use.
-
Transport this compound in sealed, labeled, and impact-resistant secondary containers.
-
Spill Management:
A chemotherapy spill kit must be readily available in any area where this compound is handled.
-
Small Spills (less than 5 mL) :
-
Immediately alert personnel in the area.
-
Don the appropriate PPE, including a gown, double gloves, and eye protection.
-
Use absorbent pads from the spill kit to gently cover and absorb the liquid.
-
Clean the area with a detergent solution, followed by clean water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
-
Large Spills (greater than 5 mL) :
-
Evacuate the area and restrict access.
-
Personnel involved in the cleanup must wear a full-face respirator in addition to the standard PPE.
-
Follow the same cleanup procedure as for small spills, using the more extensive materials available in the spill kit.
-
Disposal Plan for this compound and Contaminated Materials
This compound and all materials that have come into contact with it are considered hazardous waste and require special disposal procedures. Standard autoclaving is not sufficient for the deactivation of many cytotoxic agents.
Waste Segregation and Containerization:
-
Trace Chemotherapy Waste : This includes items with residual amounts of the drug, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and absorbent pads. These items must be disposed of in designated, puncture-resistant containers, often color-coded purple or yellow, and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Bulk Chemotherapy Waste : This category includes unused or expired this compound, partially full vials, and materials from cleaning up large spills. This waste is considered hazardous chemical waste and must be collected in separate, leak-proof containers for hazardous waste.
-
Sharps : All needles and syringes, even if empty, must be disposed of intact (do not recap) into a designated, puncture-proof sharps container for chemotherapy waste.
Disposal Procedure:
-
All waste containers should be sealed when three-quarters full.
-
Sealed containers must be stored in a secure, designated area away from general laboratory traffic.
-
The final disposal method for cytotoxic waste is high-temperature incineration.
-
Arrange for a licensed hazardous waste contractor to collect and transport the waste for proper disposal in accordance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).
Below is a workflow diagram illustrating the key steps for handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
